Product packaging for AX-024(Cat. No.:CAS No. 1370544-73-2)

AX-024

Cat. No.: B560555
CAS No.: 1370544-73-2
M. Wt: 339.4 g/mol
InChI Key: VMMKGVRPILDZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AX-024 is an cytokine release inhibitor which can strongly inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10 and IL-17A.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22FNO2 B560555 AX-024 CAS No. 1370544-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Mechanism and Synthesis of AX-024: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024, a small molecule initially investigated for its immunomodulatory properties, has emerged as a compound of significant scientific interest and debate. Initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, subsequent research has cast doubt on its precise mechanism of action, suggesting a more complex pharmacological profile. This technical guide provides a comprehensive overview of the discovery, proposed biological activities, and a plausible synthesis pathway for this compound, with a focus on presenting the conflicting evidence surrounding its molecular target. All quantitative data is summarized for clarity, and detailed experimental protocols from cited literature are provided.

Discovery and Initial Characterization

This compound, chemically known as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride, was identified as a potent, orally available inhibitor of TCR-triggered T-cell activation.[1][2] Developed by Artax Biopharma, it showed promise in preclinical models of autoimmune diseases, including psoriasis, asthma, and multiple sclerosis.[2] The initial hypothesis for its mechanism of action was the direct inhibition of the interaction between the CD3ε subunit of the T-cell receptor and the adapter protein Nck by binding to the Nck1-SH3.1 domain.[2][3]

Chemical Properties of this compound
PropertyValueReference
Chemical Name 1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride[1]
Parent CAS No. 1370544-73-2[1]
Molecular Formula C21H22FNO2[4]
Molecular Weight 339.41 g/mol [4]
Hydrochloride Salt MF C21H22FNO2.HCl[1]
Hydrochloride Salt MW 375.86 g/mol [1]

The Controversy Surrounding the Mechanism of Action

The primary point of contention regarding this compound is its direct molecular target. While early reports indicated a direct binding to the Nck1-SH3.1 domain, subsequent studies have failed to replicate this finding, leading to a debate within the scientific community.

The Initial Hypothesis: Direct Inhibition of TCR-Nck Interaction

The initial discovery of this compound positioned it as a selective inhibitor of the TCR-Nck interaction with a potent IC50 of approximately 1 nM for T-cell activation.[2][5] This was a significant finding, as it suggested a novel approach to modulating T-cell signaling for the treatment of autoimmune diseases. The proposed mechanism involved this compound binding to the DYpocket of the Nck SH3.1 domain, thereby preventing its engagement with the proline-rich sequence (PRS) of the CD3ε subunit of the TCR.[2] This disruption of a key signaling node was believed to be the basis for its observed anti-inflammatory and immunomodulatory effects.[2] The developing company, Artax Biopharma, continues to focus on Nck modulators as a therapeutic strategy.[6]

Conflicting Evidence and an Alternative Hypothesis

A 2020 study by Richter et al. published in the Journal of Biological Chemistry challenged the initial hypothesis.[1][5] Using a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), the researchers were unable to detect a direct interaction between this compound and the Nck-SH3.1 domain in vitro.[1][5][7] While they confirmed that this compound does inhibit T-cell proliferation, they concluded that this effect is independent of the Nck/CD3ε interaction.[1][5] Their findings suggest that this compound may have other, yet unidentified, molecular targets within the T-cell signaling cascade.[1][5]

In response to this, the original proponents of the direct inhibition model have pointed to potential technical differences in the experimental setups and have cited their own unpublished co-crystal structure of this compound bound to Nck as evidence for their claims.[4]

This ongoing debate highlights the complexity of drug-protein interactions and the importance of rigorous validation in drug discovery.

Signaling Pathway: Proposed vs. Alternative

AX-024_Mechanism_of_Action cluster_0 Initial Hypothesis cluster_1 Alternative Hypothesis TCR TCR Activation CD3e CD3ε TCR->CD3e Nck Nck CD3e->Nck Interaction Downstream Downstream Signaling (e.g., T-cell proliferation) Nck->Downstream AX024_1 This compound AX024_1->Nck Inhibition TCR2 TCR Activation CD3e2 CD3ε TCR2->CD3e2 Nck2 Nck CD3e2->Nck2 Downstream2 Downstream Signaling (e.g., T-cell proliferation) Nck2->Downstream2 AX024_2 This compound Unknown Unknown Target(s) AX024_2->Unknown Acts on Unknown->Downstream2 Inhibition

Caption: A comparison of the proposed mechanisms of action for this compound.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for this compound's biological activity.

Table 1: In Vitro Potency
AssayIC50Cell Type/SystemReference
TCR-triggered T-cell activation~1 nMT-cells[2][5]
T-cell proliferation (in response to anti-CD3)1-6 nMT-cells[8]
ZAP-70 Phosphorylation~4 nMT-cells[8]
Cytokine Release (IL-6, TNF-α, IFN-γ, IL-10, IL-17A)Potent inhibition at 10 nMHuman PBMCs[5]
Table 2: Biophysical Interaction Studies (Nck1-SH3.1 Domain)
TechniqueFindingConclusion of StudyReference
Surface Plasmon Resonance (SPR)No detectable direct binding of this compound up to 100 µM. No competition with CD3ε peptide.This compound does not bind to Nck1-SH3.1 under the tested conditions.[1]
Nuclear Magnetic Resonance (NMR)Aromatic this compound resonance signals showed no spectral changes upon addition of Nck1-SH3.1.No evidence of direct interaction between this compound and Nck1-SH3.1.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature regarding the mechanism of action of this compound.

T-Cell Proliferation Assay
  • Objective: To measure the inhibitory effect of this compound on T-cell proliferation.

  • Methodology:

    • Isolate CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).

    • Label cells with a proliferation tracking dye (e.g., CFSE).

    • Plate the labeled cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.

    • Culture the cells for a specified period (e.g., 72 hours).

    • Analyze the dilution of the proliferation dye using flow cytometry to determine the extent of cell division.

    • Calculate the IC50 value based on the dose-response curve.

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction
  • Objective: To detect and quantify the binding of this compound to the Nck1-SH3.1 domain.

  • Methodology (as described by Richter et al.):

    • Immobilize recombinant Nck1-SH3.1 protein on a sensor chip (e.g., CM5).

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to detect binding.

    • In competition experiments, co-inject this compound with a known binder (e.g., CD3ε peptide) to assess if this compound can displace it.

    • Regenerate the sensor surface between injections.

    • Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity.

Ligand-Observed Nuclear Magnetic Resonance (NMR)
  • Objective: To detect the binding of this compound to the Nck1-SH3.1 domain by observing changes in the NMR spectrum of this compound.

  • Methodology (as described by Richter et al.):

    • Acquire a 1D proton NMR spectrum of this compound in a suitable buffer.

    • Add increasing amounts of recombinant Nck1-SH3.1 protein to the this compound solution.

    • Acquire a 1D proton NMR spectrum after each addition of the protein.

    • Analyze the spectra for any changes in the chemical shifts or line broadening of the this compound resonance signals. Such changes would indicate a direct interaction.

Proposed Synthesis Pathway of this compound

While a detailed, step-by-step synthesis of this compound has not been published in the peer-reviewed literature, a plausible retrosynthetic analysis suggests a convergent synthesis approach. This would involve the synthesis of the chromenone core followed by the introduction of the pyrrolidine moiety.

AX-024_Synthesis_Pathway AX024 This compound (Final Product) Intermediate_A Chromene Aldehyde Intermediate Intermediate_A->AX024 Intermediate_B Pyrrolidine Intermediate_B->AX024 Reductive Amination Intermediate_C 4-(4-fluorophenyl)-6-methoxy-2H-chromene Intermediate_C->Intermediate_A Vilsmeier-Haack or equivalent Precursor_D 3-Methoxy-phenol Precursor_D->Intermediate_C Precursor_E Ethyl 4-(4-fluorophenyl)-3-oxobutanoate Precursor_E->Intermediate_C Pechmann Condensation

Caption: A plausible convergent synthesis pathway for this compound.

Step 1: Synthesis of the Chromenone Core The 4-aryl-chromene core can be synthesized via a Pechmann condensation. This involves the reaction of a phenol (3-methoxyphenol) with a β-ketoester (ethyl 4-(4-fluorophenyl)-3-oxobutanoate) in the presence of an acid catalyst.

Step 2: Functionalization of the Chromene Core The chromene core can then be functionalized at the 3-position to introduce a formyl group (an aldehyde). This can be achieved through a formylation reaction such as the Vilsmeier-Haack reaction.

Step 3: Reductive Amination The final step involves the coupling of the chromene aldehyde intermediate with pyrrolidine via reductive amination. This reaction forms the C-N bond and introduces the pyrrolidine ring, yielding this compound. The product would then be converted to its hydrochloride salt.

Conclusion and Future Directions

This compound remains a molecule of considerable interest. While its efficacy in preclinical models of autoimmune disease is promising, the ambiguity surrounding its precise mechanism of action presents both a challenge and an opportunity. Further research is required to definitively identify its molecular target(s) and to resolve the existing controversy. The development of subsequent Nck modulators, such as AX-158 by Artax Biopharma, suggests that this signaling node remains a viable target for immunomodulation. A full elucidation of this compound's synthesis and a clear understanding of its pharmacology will be critical for the rational design of next-generation immunomodulatory drugs.

References

AX-024: A Technical Guide to its Biological Function and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024 is a potent, orally available small molecule inhibitor of T-cell receptor (TCR) signaling, a critical pathway in the adaptive immune response. It has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models of autoimmune diseases. This document provides a comprehensive overview of the biological function, proposed targets, and mechanism of action of this compound, along with a summary of key quantitative data and experimental methodologies. A notable controversy regarding its precise molecular target is also discussed, presenting the differing scientific findings to offer a complete and objective perspective.

Biological Function: Inhibition of T-Cell Receptor Signaling

This compound exerts its biological function by modulating the signaling cascade initiated by the T-cell receptor (TCR). Upon engagement with an antigen-presenting cell, the TCR complex triggers a series of intracellular events leading to T-cell activation, proliferation, and cytokine production. This compound has been shown to selectively inhibit this TCR-triggered activation.[1][2] This inhibitory action leads to a significant reduction in the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), as well as IL-10 and IL-17A.[1]

Proposed Molecular Targets and Mechanism of Action

The precise molecular target and mechanism of action of this compound have been the subject of scientific debate. Two main hypotheses have been put forward:

The Nck1-SH3.1 Interaction Hypothesis

The initial and most widely cited mechanism of action posits that this compound directly targets the adapter protein Nck1. Specifically, it is proposed to bind to the first SH3 domain of Nck1 (Nck1-SH3.1).[2][3] This binding event is thought to disrupt the interaction between Nck1 and the CD3ε subunit of the TCR complex.[3][4] The Nck-CD3ε interaction is a crucial early step in amplifying the TCR signal, and its disruption by this compound effectively dampens the downstream signaling cascade, leading to the observed inhibition of T-cell activation.[3]

The Alternative Target Hypothesis

A subsequent study by Richter and colleagues presented conflicting evidence.[1][5] Using a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), they were unable to detect a direct interaction between this compound and the Nck1-SH3.1 domain.[5][6] While they confirmed that this compound does inhibit T-cell proliferation upon weak TCR stimulation, they concluded that its mechanism of action is likely independent of the Nck1-CD3ε interaction and that this compound may have other, as yet unidentified, molecular targets within the T-cell.[1][5]

This ongoing debate highlights the complexity of elucidating the precise molecular interactions of small molecule inhibitors and underscores the need for further research to definitively identify the direct binding partners of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell Type/Assay ConditionReference
IC50 (T-cell Activation/Proliferation) ~1 nMTCR-triggered T-cell activation[1][2]
1-6 nMT-cell proliferation[3]
IC50 (ZAP70 Phosphorylation) ~4 nMAnti-CD3 stimulated T-cells[7]

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the investigation of this compound's function.

T-Cell Proliferation Assay
  • Objective: To determine the effect of this compound on T-cell proliferation following TCR stimulation.

  • Methodology:

    • Isolation of primary human T-cells or use of a T-cell line (e.g., Jurkat).

    • Plating of cells in the presence of varying concentrations of this compound.

    • Stimulation of TCR signaling using anti-CD3 antibodies, with or without co-stimulation (e.g., anti-CD28).

    • Incubation for a defined period (e.g., 72 hours).

    • Assessment of proliferation using methods such as:

      • [3H]-thymidine incorporation: Measures DNA synthesis.

      • CFSE or other dye dilution assays: Measures the number of cell divisions by flow cytometry.

    • Calculation of IC50 values based on the dose-response curve.

ZAP70 Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Objective: To quantify the early stages of TCR signaling by measuring the phosphorylation of ZAP70, a key kinase in the pathway.

  • Methodology:

    • T-cells are pre-incubated with different concentrations of this compound.

    • Cells are stimulated with anti-CD3 antibodies to activate the TCR.

    • Cells are lysed to release intracellular proteins.

    • The lysate is incubated with a pair of HTRF antibodies:

      • An antibody targeting total ZAP70, labeled with a donor fluorophore (e.g., Europium cryptate).

      • An antibody targeting phosphorylated ZAP70 (pZAP70), labeled with an acceptor fluorophore (e.g., d2).

    • When both antibodies are in close proximity (i.e., bound to the same ZAP70 molecule), FRET occurs upon excitation.

    • The HTRF signal is measured, and the ratio of pZAP70 to total ZAP70 is calculated.

    • The inhibitory effect of this compound is determined by the reduction in the HTRF signal.[7]

Surface Plasmon Resonance (SPR)
  • Objective: To investigate the direct binding interaction between this compound and its putative target, the Nck1-SH3.1 domain.

  • Methodology:

    • The Nck1-SH3.1 protein is immobilized on a sensor chip.

    • A solution containing this compound is flowed over the sensor surface.

    • If binding occurs, the change in the refractive index at the sensor surface is detected and measured in real-time as a response.

    • Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated from the sensorgram.

    • In the studies by Richter et al., no significant binding was detected between this compound and immobilized Nck1-SH3.1.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide atomic-level information about the potential interaction between this compound and the Nck1-SH3.1 domain.

  • Methodology:

    • ¹⁵N-labeled Nck1-SH3.1 protein is prepared.

    • A 2D ¹H-¹⁵N HSQC spectrum of the protein is acquired, which provides a unique signal for each amino acid residue.

    • This compound is titrated into the protein sample.

    • If this compound binds to the protein, changes in the chemical environment of the amino acid residues at the binding site will cause shifts in their corresponding signals in the HSQC spectrum (chemical shift perturbations).

    • The Richter et al. study reported a lack of significant chemical shift perturbations upon the addition of this compound to Nck1-SH3.1, indicating no direct interaction.[5][6]

Visualizations

Signaling Pathways and Experimental Workflows

TCR_Signaling_and_AX024_Inhibition cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR CD3e CD3ε Nck1 Nck1 CD3e->Nck1 Binds to SH3.1 domain ZAP70 ZAP70 Activation T-Cell Activation (Proliferation, Cytokine Release) ZAP70->Activation Nck1->ZAP70 Amplifies signal AX024 This compound AX024->Nck1 Proposed Inhibition

Caption: Proposed mechanism of this compound in TCR signaling.

Experimental_Workflow_SPR cluster_SPR Surface Plasmon Resonance (SPR) Workflow node1 Immobilize Nck1-SH3.1 on sensor chip node2 Flow this compound over sensor surface node1->node2 node3 Detect change in refractive index node2->node3 node4 Analyze sensorgram for binding kinetics node3->node4

Caption: Workflow for Surface Plasmon Resonance analysis.

Alternative_Hypothesis AX024 This compound Unknown Unknown Target(s) in T-Cell AX024->Unknown Binds to (?) Proliferation Inhibition of T-Cell Proliferation Unknown->Proliferation Leads to

Caption: Alternative hypothesis for this compound's mechanism.

Conclusion

This compound is a potent inhibitor of TCR-mediated T-cell activation with demonstrated efficacy in preclinical models of autoimmune disease. While the initial hypothesis pointed to the disruption of the CD3ε-Nck1 interaction as its primary mechanism of action, subsequent research has introduced a degree of uncertainty, suggesting the possibility of alternative molecular targets. This technical guide provides a comprehensive summary of the current understanding of this compound, highlighting both the established biological functions and the ongoing scientific discussion regarding its precise mode of action. Further investigation is warranted to definitively elucidate the molecular basis of this compound's immunomodulatory effects, which will be critical for its potential future clinical development.

References

An In-Depth Technical Guide to the AX-024 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024 is a first-in-class, orally available small-molecule inhibitor investigated for its role in modulating T cell receptor (TCR) signaling.[1][2] It has demonstrated potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune diseases.[2] This document provides a comprehensive technical overview of the this compound signaling pathway, its proposed mechanism of action, downstream effects, and the experimental methodologies used in its characterization. The core mechanism is centered on the inhibition of T cell activation, though the precise molecular interaction remains a subject of scientific discussion.[3][4]

Proposed Mechanism of Action & Signaling Pathway

The primary signaling cascade affected by this compound originates with the T cell receptor. Upon TCR activation, the adapter protein Nck (Non-catalytic region of tyrosine kinase) is recruited to the CD3ε subunit of the TCR complex.[4] This interaction is considered a critical step for the amplification of downstream signaling.

The initial and most widely cited mechanism of action for this compound is the direct disruption of the protein-protein interaction between the CD3ε subunit and the first Src homology 3 (SH3.1) domain of Nck.[2][5][6] By binding to the Nck1-SH3.1 domain, this compound physically blocks the recruitment of Nck to the TCR, thereby attenuating the signaling cascade at a very early stage.[3]

However, it is critical to note a divergence in findings within the scientific literature. Some studies, using biophysical techniques like Surface Plasmon Resonance (SPR) and NMR, did not detect a direct interaction between this compound and the Nck1-SH3.1 domain.[4][7] These studies suggest that while this compound does inhibit T cell proliferation, its effects may be attributable to polypharmacology or alternative targets within the T cell activation pathway.[4][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed primary pathway targeted by this compound.

AX024_Pathway cluster_TCR T Cell Receptor Complex TCR TCR CD3e CD3ε Nck Nck Adapter Protein CD3e->Nck Recruitment ZAP70 ZAP-70 Kinase Nck->ZAP70 Activation Downstream Downstream Signaling (Proliferation, Cytokine Release) ZAP70->Downstream AX024 This compound AX024->Nck Inhibition of Interaction

Proposed mechanism of this compound action on the TCR signaling cascade.

Downstream Cellular Effects

The inhibition of early TCR signaling by this compound leads to significant downstream consequences, primarily the suppression of T cell-mediated immune responses.

  • Inhibition of T Cell Activation and Proliferation : this compound is a potent inhibitor of TCR-triggered T cell activation and subsequent proliferation, with reported IC50 values in the low nanomolar range.[1]

  • Reduction of Cytokine Production : The compound strongly hinders the release of multiple pro-inflammatory and regulatory cytokines from peripheral blood mononuclear cells (PBMCs). At a concentration of 10 nM, this compound significantly inhibits the production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1]

  • Inhibition of ZAP-70 Phosphorylation : A key early event in TCR signaling is the phosphorylation of ZAP-70. Studies have shown that this compound causes a dose-dependent inhibition of Tyr-319 phosphorylation on ZAP-70 following anti-CD3 stimulation.[3]

Diagram of Downstream Consequences

Downstream_Effects cluster_effects Cellular Outcomes AX024 This compound TCR_Signal TCR Signaling AX024->TCR_Signal Inhibits Proliferation T Cell Proliferation TCR_Signal->Proliferation Cytokines Cytokine Release (IL-6, TNF-α, IFN-γ, etc.) TCR_Signal->Cytokines

Inhibitory effects of this compound on key T cell functions.

Quantitative Data Summary

The potency of this compound has been quantified across several key assays, summarized below for direct comparison.

ParameterAssay TypeCell TypeIC50 ValueReference
T Cell ActivationT Cell ProliferationPrimary T Cells~1 nM[1][2]
ZAP-70 PhosphorylationHTRFJurkat T Cells~4 nM (range 1-6 nM)[3]
Cytokine Inhibition (at 10 nM this compound)Assay TypeCell TypeEffectReference
IL-6, TNF-α, IFN-γ, IL-10, IL-17ACytokine Release AssayHuman PBMCsStrong Inhibition[1]

Key Experimental Protocols

The characterization of this compound has relied on several specialized biophysical and cell-based assays. Detailed methodologies for the principal experiments are outlined below.

ZAP-70 Phosphorylation HTRF Assay

This protocol describes a method to quantify the inhibitory effect of this compound on ZAP-70 phosphorylation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]

  • Cell Culture : Human Jurkat T cells are cultured under standard conditions.

  • Compound Incubation : Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • T Cell Stimulation : T cells are stimulated using an anti-CD3 antibody (e.g., OKT3) for a short duration (e.g., 2.5 minutes) to induce TCR signaling and ZAP-70 phosphorylation.

  • Cell Lysis : Following stimulation, cells are immediately lysed using the HTRF kit-specific lysis buffer.

  • HTRF Reaction : The cell lysate is transferred to a microplate. HTRF detection reagents (typically a terbium-cryptate labeled anti-ZAP-70 antibody and a d2-labeled anti-phospho-ZAP-70 (Tyr319) antibody) are added.

  • Signal Reading : The plate is incubated to allow for antibody binding. The HTRF signal is read on a compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis : The ratio of the two emission signals is calculated, which is proportional to the amount of phosphorylated ZAP-70. A dose-response curve is generated to determine the IC50 of this compound.

Diagram of HTRF Experimental Workflow

HTRF_Workflow step1 1. Plate Jurkat T Cells step2 2. Add this compound dilutions and incubate step1->step2 step3 3. Stimulate with anti-CD3 Ab step2->step3 step4 4. Lyse cells step3->step4 step5 5. Add HTRF Antibodies (Anti-ZAP70-Tb + Anti-pZAP70-d2) step4->step5 step6 6. Incubate and Read Plate (665nm / 620nm) step5->step6 step7 7. Analyze Data & Calculate IC50 step6->step7

Workflow for the ZAP-70 Phosphorylation HTRF Assay.
Nck1-SH3.1 Binding Assays (SPR)

To investigate the direct binding of this compound to its putative target, Surface Plasmon Resonance (SPR) is utilized.[4]

  • Protein Immobilization : Recombinant, purified Nck1-SH3.1 domain protein is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip).

  • Analyte Injection : A solution containing this compound at various concentrations is flowed over the sensor chip surface. A control flow cell is used for reference subtraction.

  • Competition Experiment : To test for disruption of the protein-protein interaction, a peptide corresponding to the proline-rich sequence of CD3ε is co-injected with this compound over the immobilized Nck1-SH3.1.[4]

  • Signal Detection : The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the mass of analyte binding. The signal is recorded in real-time to generate a sensorgram.

  • Data Analysis : The sensorgrams are analyzed to determine binding kinetics (association and dissociation rates) and affinity. In competition assays, a reduction in the CD3ε peptide binding signal in the presence of this compound would indicate direct competition. As noted, some studies failed to detect a significant binding signal for this compound using this method.[4][7]

T Cell Proliferation Assay

This assay measures the effect of this compound on the ability of T cells to proliferate following stimulation.[4]

  • Cell Isolation : Primary CD4+ T cells are isolated from human peripheral blood.

  • Labeling (Optional) : Cells can be labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

  • Plating and Treatment : Cells are plated in a multi-well plate and treated with a range of this compound concentrations or a vehicle control.

  • Stimulation : T cell proliferation is induced using a weak TCR stimulus, such as low concentrations of anti-CD3 antibody, with or without co-stimulation (e.g., anti-CD28).

  • Incubation : The cells are cultured for several days (e.g., 3-5 days) to allow for proliferation.

  • Measurement of Proliferation : Proliferation is quantified. If using CFSE, this is done via flow cytometry by measuring the dilution of the dye. Alternatively, proliferation can be measured by quantifying DNA synthesis, for example, through the incorporation of 3H-thymidine or using colorimetric assays like BrdU.

  • Data Analysis : The level of proliferation at each this compound concentration is compared to the control to calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a potent small-molecule modulator of T cell function with significant therapeutic potential in autoimmune and inflammatory diseases. Its mechanism centers on the inhibition of the T cell receptor signaling pathway, leading to reduced T cell proliferation and cytokine release. While the initial hypothesis of direct Nck1-SH3.1 domain binding and disruption of the CD3ε-Nck interaction is strongly supported, conflicting biophysical data suggest the possibility of alternative mechanisms.[3][4] The experimental protocols detailed herein provide a robust framework for researchers seeking to further investigate the nuanced pharmacology of this compound and similar TCR-signaling inhibitors.

References

Preliminary In Vitro Profile of AX-024: A T-Cell Receptor Signaling Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of AX-024, a small molecule inhibitor targeting T-cell receptor (TCR) signaling. The following sections detail its mechanism of action, quantitative efficacy in various assays, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a first-in-class, orally available small molecule designed to modulate T-cell activation.[1][2] Its primary mechanism of action is the inhibition of the interaction between the T-cell receptor (TCR) complex subunit CD3ε and the non-catalytic region of tyrosine kinase (Nck) adapter protein.[3] This interaction is crucial for the amplification of TCR signals. This compound is reported to physically bind to the first SH3 domain of Nck (Nck1-SH3.1), thereby disrupting the downstream signaling cascade that leads to T-cell proliferation and cytokine release.[2][3] However, some studies suggest that this compound may have other cellular targets and that its anti-proliferative effects on T-cells might occur independently of the CD3ε-Nck1 interaction.[4][5]

Quantitative In Vitro Efficacy

The in vitro potency of this compound has been evaluated across a range of cell-based assays, demonstrating significant inhibitory activity on T-cell function. The following table summarizes the key quantitative data from these studies.

Assay TypeCell TypeStimulationParameter MeasuredThis compound IC50Reference
T-Cell ProliferationPrimary Human T-CellsWeak TCR stimulationProliferation~1 nM[1][2]
ZAP70 PhosphorylationHuman Jurkat T-Cellsanti-CD3 antibodyZAP70 Tyr-319 Phosphorylation~4 nM[6]
Cytokine ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)anti-CD3 antibodyIL-6, TNF-α, IFN-γ, IL-10, IL-17AStrong inhibition at 10 nM[1]

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted to characterize the in vitro activity of this compound.

T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of T-cells following TCR stimulation.

  • Cell Isolation: Primary CD4+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: T-cells are cultured in appropriate media supplemented with necessary growth factors.

  • Stimulation: T-cells are stimulated with a low concentration of anti-CD3 antibody to induce weak TCR signaling.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Proliferation Measurement: After a defined incubation period, T-cell proliferation is assessed using standard methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

  • Data Analysis: The concentration of this compound that inhibits proliferation by 50% (IC50) is calculated from the dose-response curve.

ZAP70 Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the early signaling events downstream of TCR activation by measuring the phosphorylation of ZAP70.

  • Cell Line: Human Jurkat T-cells are typically used for this assay.

  • Stimulation: Cells are stimulated with the anti-CD3 antibody OKT3 for a short duration (e.g., 2.5 minutes).[6]

  • Compound Treatment: this compound at various concentrations is added to the cells prior to stimulation.[6]

  • Lysis and Detection: Cells are lysed, and the phosphorylation of ZAP70 at tyrosine 319 is detected using a commercial HTRF kit. This method relies on the fluorescence resonance energy transfer between a europium cryptate-labeled anti-ZAP70 antibody and a d2-labeled anti-phospho-ZAP70 (Tyr319) antibody.

  • Data Analysis: The HTRF signal is measured, and the IC50 value for the inhibition of ZAP70 phosphorylation is determined.

Cytokine Release Assay

This assay evaluates the effect of this compound on the production of various cytokines by activated immune cells.

  • Cell Culture: Human PBMCs are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an anti-CD3 antibody to induce T-cell activation and subsequent cytokine production.

  • Compound Treatment: this compound is added to the cell cultures at different concentrations.

  • Supernatant Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-10, and IL-17A) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: The inhibitory effect of this compound on the production of each cytokine is determined by comparing the levels in treated versus untreated stimulated cells.

Visualizing the Molecular Interaction and Experimental Workflow

To better illustrate the mechanism of action and experimental design, the following diagrams are provided.

TCR_Signaling_Inhibition cluster_TCR T-Cell Receptor Complex TCR TCR CD3e CD3ε Nck Nck CD3e->Nck Interaction Downstream Downstream Signaling (e.g., ZAP70 phosphorylation, T-cell proliferation, Cytokine release) Nck->Downstream Signal Amplification AX024 This compound AX024->Nck Inhibition

Caption: Targeted disruption of the CD3ε-Nck interaction by this compound in the TCR signaling pathway.

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Treatment Treatment & Stimulation cluster_Assays Assay Readouts Isolate Isolate Primary T-Cells or Culture Jurkat Cells Stimulate Stimulate with anti-CD3 Isolate->Stimulate Treat Treat with this compound Stimulate->Treat Proliferation Proliferation Assay Treat->Proliferation Phosphorylation ZAP70 Phosphorylation (HTRF) Treat->Phosphorylation Cytokine Cytokine Release Assay Treat->Cytokine

Caption: General experimental workflow for the in vitro characterization of this compound.

References

AX-024: A Technical Review of a Modulator of T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 is a small molecule inhibitor that has been investigated for its role in modulating T-cell receptor (TCR) signaling. Initially developed with the hypothesis that it disrupts the interaction between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, its precise mechanism of action has been a subject of scientific discussion. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental protocols from cited studies, and visualizing the associated biological pathways and workflows.

Core Mechanism of Action and Scientific Debate

This compound was designed to inhibit T-cell activation by targeting the interaction between a proline-rich sequence in CD3ε and the first SH3 domain of Nck (Nck-SH3.1). This interaction is thought to be important for the amplification of TCR signals. Inhibition of this protein-protein interaction has been shown to ameliorate inflammatory symptoms in mouse models of multiple sclerosis, psoriasis, and asthma.[1][2][3]

However, there is conflicting evidence regarding the direct target of this compound. While some studies suggest that this compound physically binds to the Nck1-SH3.1 domain, thereby disrupting its interaction with CD3ε, other research indicates that this compound may reduce T-cell proliferation through other targets, as biophysical techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) failed to detect a direct interaction in some studies.[1][2][4][5] It has been proposed that this compound might have a polypharmacology, contributing to its effects through multiple pathways.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and its successor compound, AX-158.

Table 1: In Vitro Activity of this compound

AssayTarget/StimulusCell TypeReadoutIC50Reference
T-Cell ActivationTCR-Nck interactionT-cellsT-cell activation~1 nM
ZAP70 PhosphorylationAnti-CD3 antibody (OKT3)Human Jurkat T-cellsTyr-319 phosphorylation (HTRF)~4 nM[7][8]
Cytokine ReleaseAnti-CD3Human PBMCsIL-6, TNF-α, IFN-γ, IL-10, IL-17APotent inhibition at 10 nM

Table 2: In Vivo Efficacy of this compound in Animal Models

Disease ModelAnimal ModelKey OutcomesReference
PsoriasisImiquimod-induced mouse modelAttenuated skin inflammation.[9]
Multiple Sclerosis (MS)Experimental Autoimmune Encephalomyelitis (EAE) mouse modelPrevented the development of neurological symptoms and exerted a long-lasting therapeutic effect.[9]
AsthmaMouse modelAttenuated lung inflammation.[9]

Table 3: Clinical Trial Results for AX-158 (a successor to this compound) in Psoriasis (Phase 2a)

Study IdentifierConditionKey FindingsReference
NCT05725057Mild to moderate plaque psoriasis- Well-tolerated safety profile with no serious adverse events. - Statistically significant improvements in T-cell and psoriasis-related biomarkers. - Positive response trend in patients with moderate disease (PASI >6). - Significant reduction in CD8+ T-cells in skin biopsies. - Significant downregulation of 281 psoriasis-related gene sets.[1][2][3][7][10]

Table 4: Pharmacokinetic Parameters of a Representative Small Molecule in Mice (for reference)

CompoundDose and RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)T1/2 (h)Reference
Reference Compound3 mg/kg (IV)4870 (C0)0.08315800.354[11]
Reference Compound30 mg/kg (Oral)70200.250179002.640[11]

Note: Specific pharmacokinetic data for this compound was not available in the reviewed literature. The data presented is for a different small molecule to provide a general understanding of pharmacokinetic parameters measured in mice.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

T-Cell Proliferation Assay (CFSE Dilution)

This protocol is based on the methods described by Richter et al. (2020).[1]

  • Cell Preparation: Isolate CD4+ T-cells from healthy human donors.

  • CFSE Labeling:

    • Resuspend cells in PBS or HBSS with 0.1% BSA.

    • Prepare a 2x working solution of Carboxyfluorescein succinimidyl ester (CFSE) in PBS/0.1% BSA.

    • Add an equal volume of the CFSE solution to the cell suspension (final concentration typically 0.5-5 µM).

    • Incubate for 5-10 minutes at 37°C.

    • Quench the reaction by adding culture medium containing 10% FBS.

    • Wash the cells twice with culture medium.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled T-cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO).

    • Stimulate the T-cells with a low concentration of anti-CD3 antibody in the absence of co-stimulation to induce weak proliferation.

  • Flow Cytometry Analysis:

    • After 4 days of culture, harvest the cells.

    • Analyze the cells by flow cytometry, detecting the CFSE fluorescence in the FITC channel.

    • Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

ZAP70 Phosphorylation Assay (HTRF)

This protocol is based on the methods described by Alarcón and Borroto (2020).[7]

  • Cell Culture and Treatment:

    • Culture human Jurkat T-cells in appropriate medium.

    • Plate the cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound or a vehicle control.

  • Cell Stimulation:

    • Stimulate the cells with anti-CD3 antibody (OKT3) for 2.5 minutes.

  • Cell Lysis:

    • Lyse the cells according to the HTRF kit manufacturer's instructions (e.g., CisBio).

  • HTRF Reaction and Detection:

    • Add the phospho-ZAP70 (Tyr319) HTRF detection reagents to the cell lysates in a detection plate.

    • Incubate as per the manufacturer's protocol.

    • Read the time-resolved fluorescence on a compatible plate reader.

    • The HTRF signal is proportional to the amount of phosphorylated ZAP70.

Cytokine Release Assay

The following is a general protocol for measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Plate the PBMCs in a 96-well plate.

    • Treat the cells with this compound at various concentrations or a vehicle control.

  • Stimulation:

    • Stimulate the cells with anti-CD3 antibody to induce T-cell activation and cytokine secretion.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentrations of cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

In Vivo Mouse Model of Psoriasis (Imiquimod-Induced)

This is a generalized protocol for the imiquimod-induced psoriasis model.[8][12][13][14][15]

  • Animal Model: Use C57BL/6 mice.

  • Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.

  • Treatment: Administer this compound orally or via another appropriate route daily, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after disease signs appear).

  • Assessment of Disease Severity:

    • Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and skin thickness.

    • Measure ear thickness with a caliper.

  • Histological and Biomarker Analysis: At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the expression of inflammatory cytokines.

In Vivo Mouse Model of Multiple Sclerosis (EAE)

The following is a general protocol for the MOG-induced EAE model.[16][17][18][19][20]

  • Animal Model: Use C57BL/6 mice.

  • Disease Induction:

    • Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment: Begin administration of this compound at the onset of clinical signs or at a predetermined time point post-immunization.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a scale of ascending paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

Signaling Pathways and Experimental Workflows

Proposed TCR Signaling Pathway and a Point of this compound Intervention

TCR_Signaling cluster_TCR TCR Complex TCR TCR CD3e CD3ε Nck Nck CD3e->Nck interacts with SH3.1 domain Zap70 ZAP70 Nck->Zap70 recruits Downstream Downstream Signaling (e.g., T-cell proliferation, Cytokine release) Zap70->Downstream activates AX024 This compound AX024->Nck inhibits interaction with CD3ε (Proposed) TCell_Proliferation_Workflow start Isolate CD4+ T-cells label Label with CFSE start->label plate Plate cells label->plate treat Treat with this compound or Vehicle plate->treat stimulate Stimulate with anti-CD3 treat->stimulate culture Culture for 4 days stimulate->culture analyze Analyze by Flow Cytometry culture->analyze end Quantify Proliferation analyze->end AX024_Controversy observation This compound inhibits T-cell proliferation hypothesis1 Hypothesis 1: This compound directly binds Nck-SH3.1, blocking CD3ε interaction observation->hypothesis1 hypothesis2 Hypothesis 2: This compound has other cellular targets (Polypharmacology) observation->hypothesis2 evidence1_pro Supporting Evidence: - Ameliorates inflammation in animal models - Some biophysical data suggests interaction hypothesis1->evidence1_pro evidence1_con Contradictory Evidence: - SPR/NMR studies show no direct binding - No significant effect on ZAP70 phosphorylation in some studies hypothesis1->evidence1_con

References

The Ambiguous Case of AX-024: A Technical Review of its Protein Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024, a small molecule initially identified as a promising modulator of T-cell receptor (TCR) signaling, presents a compelling case study in the complexities of drug discovery and target validation. Originally reported to inhibit T-cell activation by disrupting the interaction between the Nck1-SH3.1 domain and the CD3ε subunit of the TCR, subsequent investigations have cast doubt on this direct binding mechanism. This technical guide provides an in-depth review of the available data on the protein binding affinity and kinetics of this compound, presenting the conflicting evidence and offering a comprehensive overview of the experimental protocols used in its evaluation.

The Nck1-CD3ε Interaction: The Intended Target

Activation of the T-cell receptor leads to the recruitment of the adaptor protein Nck to the CD3ε subunit. This interaction is crucial for the amplification of TCR signals. The proline-rich sequence (PRS) in CD3ε binds to the first Src homology 3 (SH3) domain of Nck (Nck1-SH3.1). The initial hypothesis was that this compound physically binds to the Nck1-SH3.1 domain, thereby competitively inhibiting its interaction with CD3ε.

Proposed Signaling Pathway of this compound

TCR TCR Activation CD3e CD3ε TCR->CD3e Stimulation Nck1 Nck1 CD3e->Nck1 Binds to Nck1-SH3.1 Signal_Amp Signal Amplification Nck1->Signal_Amp AX024 This compound AX024->Nck1 Inhibits Binding T_Cell_Activation T-Cell Activation Signal_Amp->T_Cell_Activation

Caption: Initially proposed mechanism of this compound action.

Conflicting Evidence: A Tale of Two Studies

The controversy surrounding this compound's mechanism of action stems from conflicting findings from two key research groups. Here, we present the data and methodologies from both perspectives.

The Case for Direct Binding to Nck1-SH3.1

A study by Borroto et al. first proposed that this compound directly binds to the Nck1-SH3.1 domain. Their findings suggested that this interaction was sufficient to disrupt the Nck1-CD3ε complex.

The Case Against Direct Binding to Nck1-SH3.1

In contrast, a subsequent and more detailed biophysical analysis by Richter et al. failed to detect a direct interaction between this compound and the Nck1-SH3.1 domain.[1][2] While they confirmed that this compound does inhibit T-cell proliferation, their results indicated that this effect is independent of the Nck1-CD3ε interaction.[1][2]

Quantitative Binding Data: A Comparative Summary

The following table summarizes the key quantitative findings from the aforementioned studies. The discrepancies in these results are at the heart of the debate over this compound's true mechanism of action.

Interacting MoleculesReported K_D (μM)MethodSource
CD3ε peptide / Nck1-SH3.19Isothermal Titration Calorimetry (ITC)Richter et al.
This compound / Nck1-SH3.1No binding detectedSurface Plasmon Resonance (SPR)Richter et al.[1]
This compound / Nck1-SH3.1No binding detectedNuclear Magnetic Resonance (NMR)Richter et al.[1]

Note: The original study by Borroto et al. that claimed direct binding did not provide a specific K_D value from direct binding assays between this compound and Nck1-SH3.1 but inferred interaction from functional assays and modeling.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine if this compound binds directly to the Nck1-SH3.1 domain.

Methodology:

  • Immobilization: Recombinant Nck1-SH3.1 domain was immobilized on a sensor chip.

  • Analyte Injection: A solution containing this compound was flowed over the sensor chip surface.

  • Detection: Changes in the refractive index at the surface of the chip, indicating binding, were monitored.

  • Competition Experiment: To test for competitive inhibition, this compound was co-injected with the CD3ε peptide.[1]

Results: No significant binding of this compound to the immobilized Nck1-SH3.1 was detected, even at high concentrations. Furthermore, this compound did not compete with the CD3ε peptide for binding to Nck1-SH3.1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to detect binding events by monitoring changes in the chemical environment of atoms upon complex formation.

Objective: To provide atomic-level evidence of a direct interaction between this compound and Nck1-SH3.1.

Methodology:

  • Sample Preparation: A solution of ¹⁵N-labeled Nck1-SH3.1 was prepared.

  • Titration: Increasing concentrations of this compound were added to the Nck1-SH3.1 solution.

  • Data Acquisition: ¹H-¹⁵N HSQC spectra were recorded at each titration point.

  • Analysis: Chemical shift perturbations of the Nck1-SH3.1 backbone amides were monitored.

Results: No significant chemical shift perturbations were observed in the Nck1-SH3.1 spectrum upon the addition of this compound, indicating a lack of direct interaction.[1]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding interactions.

Objective: To characterize the binding of the CD3ε peptide to Nck1-SH3.1.

Methodology:

  • Sample Preparation: The Nck1-SH3.1 domain was placed in the sample cell, and the CD3ε peptide was loaded into the injection syringe.

  • Titration: The CD3ε peptide was injected in small aliquots into the sample cell.

  • Data Acquisition: The heat released or absorbed during the binding reaction was measured.

  • Analysis: The resulting data were fit to a binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Results: The interaction between the CD3ε peptide and Nck1-SH3.1 was confirmed with a dissociation constant (K_D) of 9 μM.

Off-Target Effects and a Revised Hypothesis

The lack of evidence for a direct interaction between this compound and Nck1-SH3.1 has led to the hypothesis that the observed effects of this compound on T-cell proliferation are due to off-target effects. A screening of this compound against a panel of other proteins revealed that it can inhibit the activity of several G protein-coupled receptors and a Ca²⁺ channel.[1] This suggests that this compound may have a more complex pharmacological profile than initially thought.

Revised Experimental Workflow for Target Identification

AX024 This compound Phenotypic_Screen Phenotypic Screen (e.g., T-Cell Proliferation) AX024->Phenotypic_Screen Target_Deconvolution Target Deconvolution Phenotypic_Screen->Target_Deconvolution Identifies Potential Targets Biophysical_Assays Biophysical Assays (SPR, NMR, ITC) Target_Deconvolution->Biophysical_Assays Validate Direct Binding Off_Target_Screening Off-Target Screening Biophysical_Assays->Off_Target_Screening If No Binding New_Hypothesis New Target Hypothesis Off_Target_Screening->New_Hypothesis

Caption: A revised workflow for elucidating the mechanism of action of this compound.

Conclusion

The case of this compound underscores the critical importance of rigorous biophysical validation in drug discovery. While initially presented as a specific inhibitor of the Nck1-CD3ε interaction, subsequent detailed studies have challenged this model. The available evidence now suggests that this compound's inhibitory effect on T-cell proliferation is likely independent of direct binding to Nck1-SH3.1 and may be mediated by interactions with other, as yet unconfirmed, cellular targets.[1][2] This makes this compound a valuable tool for studying the complexities of T-cell signaling, but also a cautionary tale for researchers in the field of drug development. Future work should focus on identifying the true molecular targets of this compound to fully understand its biological effects.

References

An In-depth Technical Guide to Early-Stage Research Findings on AX-024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 is a small molecule inhibitor that has garnered significant attention in early-stage research for its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the preclinical findings, including the ongoing debate regarding its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a summary of early clinical trial information.

Contrasting Mechanisms of Action: A Scientific Debate

The precise mechanism by which this compound exerts its effects is a subject of scientific debate. Two primary hypotheses have emerged from preclinical research, each supported by distinct experimental evidence.

Hypothesis 1: Inhibition of the TCR-Nck Interaction

Initial research posited that this compound functions as a first-in-class inhibitor of the T cell receptor (TCR)-Nck interaction. This model suggests that upon T cell activation, the cytosolic adaptor protein Nck is recruited to the CD3ε subunit of the TCR complex. This compound is proposed to bind to the SH3.1 domain of Nck, thereby disrupting this crucial interaction and selectively inhibiting TCR-triggered T cell activation.[1]

Hypothesis 2: TCR-Independent Reduction of T Cell Proliferation

Conversely, subsequent studies have challenged this model. This body of research suggests that this compound reduces T cell proliferation independently of the CD3ε-Nck1 interaction.[2] These studies did not detect a direct interaction between this compound and the Nck1-SH3.1 domain in vitro and propose that this compound likely has other molecular targets within the T cell.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeAssayReference
IC₅₀ (TCR-triggered T cell activation)~1 nMT cellsT cell activation assay[1]
IC₅₀ (TCR-triggered T cell proliferation)1 nMT cellsT cell proliferation assay[1]
IC₅₀ (ZAP70 Tyr-319 Phosphorylation)~4 nMHuman Jurkat T cellsHomogeneous Time-Resolved Fluorescence (HTRF)

Table 2: Effect of this compound on Cytokine Production

CytokineEffectConcentrationCell TypeReference
IL-6Strong inhibition10 nMHuman peripheral blood mononuclear cells[1]
TNF-αStrong inhibition10 nMHuman peripheral blood mononuclear cells[1]
IFN-γStrong inhibition10 nMHuman peripheral blood mononuclear cells[1]
IL-10Strong inhibition10 nMHuman peripheral blood mononuclear cells[1]
IL-17AStrong inhibition10 nMHuman peripheral blood mononuclear cells[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

T Cell Proliferation Assay
  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD4+ T cells are then purified.

  • Stimulation: T cells are stimulated with anti-CD3 antibodies, with or without co-stimulatory signals.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control.

  • Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of proliferation markers such as tritiated thymidine or by using dye dilution assays (e.g., CFSE).

ZAP70 Phosphorylation Assay (HTRF)
  • Cell Line: Human Jurkat T cells are utilized.

  • Stimulation: Cells are stimulated with an anti-CD3 antibody (OKT3) for a short duration (e.g., 2.5 minutes).

  • Inhibitor Treatment: Cells are incubated with different concentrations of this compound or a control inhibitor.

  • Detection: The level of ZAP70 phosphorylation at tyrosine 319 is quantified using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) kit. The signal is measured on a compatible plate reader.

Surface Plasmon Resonance (SPR)
  • Protein Immobilization: The Nck1-SH3.1 domain is immobilized on a sensor chip.

  • Analyte Injection: A peptide corresponding to the proline-rich sequence of CD3ε is injected over the sensor surface to measure binding.

  • Competition Experiment: To test for direct binding and inhibition, this compound is co-injected with the CD3ε peptide, or this compound is injected alone.

  • Data Analysis: The association and dissociation rates are measured to determine the binding affinity (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protein and Ligand Preparation: Isotopically labeled (e.g., ¹⁵N) Nck1-SH3.1 domain is prepared. This compound and the CD3ε peptide are used as ligands.

  • Titration: The ligands are titrated into the protein sample.

  • Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded at different titration points.

  • Analysis: Chemical shift perturbations in the protein's spectrum upon ligand binding are analyzed to identify the binding site and affinity.

Signaling Pathways and Experimental Workflows

Proposed TCR Signaling Pathway and Point of Inhibition by this compound (Hypothesis 1)

TCR_Signaling_Pathway TCR TCR CD3e CD3ε TCR->CD3e Nck Nck CD3e->Nck Recruitment Downstream Downstream Signaling Nck->Downstream AX024 This compound AX024->Nck Experimental_Workflow start Isolate T Cells stimulate Stimulate with anti-CD3 start->stimulate treat Treat with this compound or Vehicle stimulate->treat prolif_assay Proliferation Assay treat->prolif_assay phospho_assay Phosphorylation Assay treat->phospho_assay binding_assay Binding Assay (SPR/NMR) treat->binding_assay data Analyze Data prolif_assay->data phospho_assay->data binding_assay->data

References

Methodological & Application

AX-024 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AX-024

Product Name: this compound

Target: Phosphoinositide 3-kinase (PI3K)

Application: For research use only. This compound is a potent and selective experimental inhibitor of PI3K, designed for in vitro studies to investigate the role of the PI3K/Akt signaling pathway in cell proliferation, survival, and metabolism.

Introduction

This compound is a novel small molecule inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development. This document provides detailed protocols for utilizing this compound to assess its anti-proliferative effects and to confirm its mechanism of action on the PI3K/Akt pathway in cultured cancer cells.

Required Materials

2.1 Reagents

  • This compound (10 mM stock in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (pan), anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

2.2 Equipment

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Centrifuge

  • Microplate reader (Luminescence)

  • SDS-PAGE and Western Blotting equipment

  • Imaging system for chemiluminescence

Experimental Protocols

3.1 Protocol 1: Cell Viability Assay for IC₅₀ Determination

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well, opaque-walled plate.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM to 0.01 µM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability.

    • Plot the normalized viability (%) against the log concentration of this compound.

    • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

3.2 Protocol 2: Western Blot for Pathway Inhibition Analysis

This protocol verifies that this compound inhibits the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.

  • Cell Treatment and Lysis:

    • Seed 2 x 10⁶ cells in a 10 cm dish and incubate for 24 hours.

    • Treat cells with this compound at 1x and 5x the predetermined IC₅₀ concentration for 2 hours. Include a vehicle control.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20 µg of total protein) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto a 10% polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate to the membrane and visualize the bands using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like β-actin.

Data Presentation

Quantitative data should be recorded and analyzed. Below are representative data tables.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
MCF-7 Breast Adenocarcinoma 85.4
A549 Lung Carcinoma 210.2
U-87 MG Glioblastoma 55.7

| PC-3 | Prostate Adenocarcinoma| 450.9 |

Table 2: Densitometry Analysis of Western Blot Results

Treatment Relative p-Akt (Ser473) Level (Normalized to Total Akt)
Vehicle Control (DMSO) 1.00
This compound (1x IC₅₀) 0.35

| this compound (5x IC₅₀) | 0.08 |

Visualizations

Diagrams are provided to illustrate the mechanism of action and experimental design.

PI3K_Akt_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream Activates AX024 This compound AX024->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Seed Cells in 96-Well Plate B Incubate (24h) for Adherence A->B D Treat Cells with This compound or Vehicle B->D C Prepare this compound Serial Dilutions C->D E Incubate (72h) D->E F Add Cell Viability Reagent (e.g., CellTiter-Glo®) E->F G Measure Luminescence F->G H Analyze Data & Calculate IC₅₀ G->H

Caption: Experimental workflow for determining the IC₅₀ value of this compound.

Application Notes and Protocols for AX-024 (AX-158)

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

AX-024, and its successor compound AX-158, are first-in-class oral small molecule immunomodulators designed to selectively target T-cell receptor (TCR) signaling. Developed by Artax Biopharma, these compounds represent a novel approach to treating T-cell mediated autoimmune diseases. Unlike conventional immunosuppressants, AX-158 aims to modulate, rather than broadly suppress, the immune response. The primary mechanism of action is the inhibition of the interaction between the TCR and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1][2][3] This document provides a summary of the available preclinical and clinical data, along with protocols and diagrams to guide further research and development.

It is important to note that while initial research was conducted on this compound, the lead clinical candidate is now AX-158. Data for both compounds are presented here to provide a comprehensive overview of this class of TCR modulators.

Quantitative Data Summary

Preclinical Data (this compound)

The following table summarizes the key in vitro and in vivo preclinical data for this compound.

ParameterValueModel SystemReference
IC₅₀ (T-cell Activation) ~1 nMIn vitro T-cell activation assays[4][5]
IC₅₀ (ZAP-70 Phosphorylation) ~4 nMHomogeneous Time-Resolved Fluorescence (HTRF)[6][7]
Cytokine Inhibition Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A at 10 nMHuman peripheral blood mononuclear cells stimulated with anti-CD3[4]
In Vivo Efficacy Attenuated severity of skin and lung inflammationMouse models of psoriasis and asthma[5]
In Vivo Efficacy Prevented development of neurological symptomsMouse model of multiple sclerosis (MS)[5]
In Vivo Efficacy Long-lasting therapeutic effectMouse model of autoimmune encephalomyelitis[5]
Clinical Data (AX-158)

The following table summarizes the key clinical data from the Phase 1 and Phase 2a trials of AX-158.

Trial PhaseIndicationDosageKey FindingsReference
Phase 1 Healthy VolunteersSingle ascending doses up to 50mg QD; Multiple ascending doses up to 15mg QD for 10 daysWell-tolerated at all doses; No related adverse events; Consistent and predictable pharmacokinetic profile supporting once-daily oral dosing.[3]
Phase 2a Mild to Moderate Plaque Psoriasis10mg, single daily dose for 28 daysSafe and well-tolerated; No Grade ≥ 3 treatment-related adverse effects or serious infections; Statistically significant reductions in CD8+ T-cells and psoriasis-related gene sets; Positive response trend in patients with moderate disease (PASI >6).[8][9][10]

Signaling Pathway and Mechanism of Action

AX-158 modulates the T-cell receptor (TCR) signaling pathway by inhibiting the interaction between the CD3ε subunit of the TCR and the SH3.1 domain of the Nck adaptor protein.[2] This interaction is crucial for the amplification of TCR signals that lead to T-cell activation. By disrupting this interaction, AX-158 reduces T-cell proliferation and the production of pro-inflammatory cytokines, thereby ameliorating the autoimmune response without causing broad immunosuppression.[4][11]

TCR_Nck_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Intracellular Intracellular Signaling TCR TCR CD3 CD3ε Nck Nck CD3->Nck Binds SH3.1 domain ZAP70 ZAP-70 Nck->ZAP70 Amplifies Signal Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation AX158 AX-158 AX158->CD3 Inhibits Interaction T_Cell_Activation_Workflow A Isolate Human PBMCs B Pre-incubate with this compound/AX-158 (Various Concentrations) A->B C Stimulate T-cells (e.g., with anti-CD3 antibody) B->C D Incubate for 48-72 hours C->D E Assess T-Cell Proliferation (e.g., using CFSE or BrdU incorporation) D->E F Measure Cytokine Production (e.g., using ELISA or CBA) D->F Clinical_Trial_Workflow A Patient Recruitment (Mild to Moderate Plaque Psoriasis) B Randomization (2:1) AX-158 (10mg) vs. Placebo A->B C Treatment Period (Single daily oral dose for 28 days) B->C D Safety and Efficacy Assessments (Adverse Events, PASI, Biomarkers) C->D E Safety Follow-up (30 days post-treatment) D->E F Data Analysis E->F Immunomodulation_Concept cluster_Immune_Response Immune System Response Autoimmune Autoimmune Response (Self-Antigen Recognition) Outcome Therapeutic Outcome: Reduced Autoimmunity Preserved Protective Immunity Protective Protective Immunity (Foreign Pathogen Recognition) AX158 AX-158 (Immunomodulator) AX158->Autoimmune Down-regulates

References

Application Notes: Visualizing T Cell Receptor Signaling Inhibition by AX-024 using Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AX-024 is a potent and selective small molecule inhibitor of T cell receptor (TCR) signaling.[1][2][3] It functions by disrupting the crucial interaction between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4] This inhibition effectively blocks downstream signaling cascades that lead to T cell activation, proliferation, and cytokine production.[1][4] Consequently, this compound has shown significant therapeutic potential in preclinical models of various autoimmune diseases, including psoriasis, multiple sclerosis, and asthma.[2] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining to visualize its inhibitory effect on T cell activation.

Mechanism of Action

Upon T cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. A key early event is the recruitment of the Nck adaptor protein to a proline-rich sequence on the CD3ε subunit of the TCR complex. This interaction is critical for the amplification of the TCR signal. This compound specifically binds to the first SH3 domain of Nck (Nck-SH3.1), preventing its association with CD3ε.[4] This disruption leads to a reduction in downstream signaling events, including the phosphorylation of key kinases like ZAP-70 and the subsequent production of pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-17A.[1][5][6]

Experimental Applications

Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. In the context of this compound, immunofluorescence can be employed to:

  • Assess the inhibition of T cell activation: By staining for markers of T cell activation (e.g., CD69, CD25) or key signaling molecules (e.g., phosphorylated ZAP-70), researchers can visually confirm the inhibitory effect of this compound.

  • Investigate downstream signaling pathways: The impact of this compound on the localization and expression of downstream transcription factors (e.g., NFAT, AP-1) can be examined.

  • High-content screening: Automated immunofluorescence imaging can be used to screen for the effects of this compound and other potential inhibitors on T cell activation in a high-throughput manner.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to measure the effect of this compound on the nuclear translocation of NFATc1, a key transcription factor in T cell activation.

Treatment GroupThis compound ConcentrationMean Nuclear NFATc1 Fluorescence Intensity (Arbitrary Units)Standard DeviationPercent Inhibition of Nuclear Translocation
Unstimulated Control0 nM15.23.1N/A
Stimulated (anti-CD3/CD28)0 nM189.515.70%
Stimulated + this compound1 nM98.39.852.1%
Stimulated + this compound10 nM45.16.276.2%
Stimulated + this compound100 nM20.54.589.2%

Signaling Pathway Diagram

TCR_Signaling_Inhibition_by_AX024 TCR Signaling Pathway and Inhibition by this compound cluster_TCR_Complex T Cell Receptor Complex TCR TCR CD3e CD3ε Nck Nck CD3e->Nck Recruitment ZAP70 ZAP-70 Nck->ZAP70 Activation AX024 This compound AX024->Nck Inhibits Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) ZAP70->Downstream Activation T Cell Activation (Cytokine Production, Proliferation) Downstream->Activation

Caption: TCR Signaling and this compound Inhibition.

Experimental Workflow Diagram

IF_Workflow_for_AX024 Immunofluorescence Workflow for this compound Treatment cluster_preparation Cell Preparation & Treatment cluster_staining Immunostaining cluster_analysis Imaging & Analysis cell_culture 1. Culture T cells (e.g., Jurkat) ax024_treatment 2. Pre-incubate with this compound cell_culture->ax024_treatment stimulation 3. Stimulate with anti-CD3/CD28 ax024_treatment->stimulation fixation 4. Fix and Permeabilize stimulation->fixation blocking 5. Block non-specific binding fixation->blocking primary_ab 6. Incubate with Primary Antibody blocking->primary_ab secondary_ab 7. Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab imaging 8. Acquire Images (Fluorescence Microscope) secondary_ab->imaging analysis 9. Quantify Fluorescence Intensity imaging->analysis

Caption: Immunofluorescence Workflow with this compound.

Detailed Immunofluorescence Protocol

This protocol is designed for assessing the effect of this compound on the activation of Jurkat T cells, a commonly used human T lymphocyte cell line.

A. Materials and Reagents

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (prepare stock solution in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100

  • Primary antibody (e.g., rabbit anti-phospho-ZAP70 or rabbit anti-NFATc1)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

B. Cell Culture and Treatment

  • Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Seed cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the T cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the media and incubate for 30 minutes at 37°C. Include an unstimulated control group.

C. Fixation and Permeabilization

  • Carefully aspirate the culture medium and wash the cells once with PBS.

  • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

D. Immunostaining

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Dilute the primary antibody (e.g., anti-phospho-ZAP70 or anti-NFATc1) in the blocking buffer according to the manufacturer's recommendations.

  • Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

E. Imaging and Analysis

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Acquire images using a fluorescence microscope with the appropriate filter sets for DAPI and the fluorophore used.

  • Analyze the images using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity of the marker of interest can be quantified within defined cellular compartments (e.g., nucleus, cytoplasm).

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
Weak or No Signal Inefficient primary antibodyUse a primary antibody validated for immunofluorescence.
Low antigen expressionEnsure proper cell stimulation.
Inactive secondary antibodyUse a fresh, properly stored secondary antibody.
PhotobleachingMinimize exposure to excitation light. Use an anti-fade mounting medium.
Non-specific Staining Cross-reactivity of antibodiesUse highly cross-adsorbed secondary antibodies.
Aggregated antibodiesCentrifuge antibody solutions before use.

References

Application Notes and Protocols for the Sample Preparation of AX-024 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 is a first-in-class, orally available small molecule inhibitor that selectively targets the T-cell receptor (TCR)-Nck interaction, playing a crucial role in modulating T-cell activation.[1][2] With a potent IC50 value of approximately 1 nM, this compound has demonstrated significant inhibitory effects on the production of various cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1] Its potential as a therapeutic agent in autoimmune diseases has been highlighted in various preclinical models.[2] Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, but its success is highly dependent on effective sample preparation to remove interfering matrix components.[3][4][5][6]

This document provides detailed application notes and protocols for the sample preparation of this compound from plasma samples for mass spectrometry analysis. Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the performance of each sample preparation method for the analysis of this compound from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 ± 5.292 ± 3.898 ± 2.1
Matrix Effect (%) 75 ± 6.188 ± 4.595 ± 3.3
Lower Limit of Quantification (LLOQ) (ng/mL) 510.5
Precision (%RSD) < 10< 8< 5
Accuracy (%Bias) ± 12± 7± 4

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[7][8][9][10] It is often the first choice for high-throughput screening.

Materials:

  • Human plasma containing this compound

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS system.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids, providing a cleaner extract than PPT.[3][11][12]

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide (for pH adjustment)

  • Glass centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of human plasma into a 5 mL glass centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of 1M ammonium hydroxide to basify the sample (adjust pH > 9).

  • Add 2 mL of MTBE to the tube.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide the cleanest extracts and the highest concentration of the analyte.[3][13][14][15][16][17]

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • Mixed-mode C18 SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol, LC-MS grade

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • SPE manifold

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add 10 µL of the internal standard solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution:

    • Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS system.

Mandatory Visualization

experimental_workflow cluster_sample_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt Add ACN lle Liquid-Liquid Extraction plasma->lle Add MTBE spe Solid-Phase Extraction plasma->spe Load on Cartridge lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_membrane Cell Membrane TCR TCR CD3 CD3 Nck Nck CD3->Nck recruits Activation T-Cell Activation Nck->Activation AX024 This compound AX024->Nck inhibits Cytokines Cytokine Production (IL-6, TNF-α, IFN-γ) Activation->Cytokines

Caption: this compound inhibits TCR signaling pathway.

References

Application Notes and Protocols for the Stability and Long-Term Storage of Small Molecule Inhibitors (Exemplified by AX-024)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the principles and practices for determining the stability and appropriate long-term storage conditions for small molecule inhibitors, using the hypothetical compound AX-024 as an example. Since specific stability data for this compound is not publicly available, this guide outlines the general procedures and regulatory guidelines applicable to the stability testing of new chemical entities.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for establishing a re-test period for the drug substance and recommending appropriate storage conditions to ensure its safety, efficacy, and quality throughout its shelf life.[1][3][4]

General Storage Recommendations for Small Molecule Inhibitors

While specific storage conditions are determined by comprehensive stability studies, general recommendations for small molecule inhibitors like this compound are provided below. These are based on common practices for preserving the integrity of research compounds.

Table 1: General Long-Term Storage Recommendations

ConditionSolid (Lyophilized Powder)In Solution (e.g., in DMSO)
Temperature -20°C for long-term storage (up to 3 years as a general guide).[5] 2-8°C for short-term storage.-20°C for short-term storage (up to 1 month).[5] -80°C for long-term storage (up to 6 months).[5]
Light Protect from light. Store in amber vials or light-blocking containers.[6][7]Protect from light. Use amber vials or wrap in foil.
Humidity Store in a desiccated environment to prevent hydrolysis.Tightly seal vials to prevent evaporation and absorption of moisture.
Handling Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8]Minimize freeze-thaw cycles to prevent degradation.[5] Aliquot into single-use volumes.

Stability Testing Protocols

Stability testing involves a series of studies to understand how a drug substance behaves under various environmental conditions. These studies are typically guided by the International Council for Harmonisation (ICH) guidelines.[1][2]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9][10] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[9]

Table 2: Typical Forced Degradation Conditions

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60°C for up to 7 days.To evaluate susceptibility to degradation in acidic conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°C for up to 7 days.To assess stability in alkaline environments.
Oxidation 3% - 30% H₂O₂ at room temperature for up to 7 days.[11]To determine susceptibility to oxidative degradation.
Thermal Degradation Dry heat at temperatures 10°C increments above accelerated testing (e.g., 50°C, 60°C) for up to 2 weeks.[2]To investigate the effect of high temperatures on stability.
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines.To assess degradation upon exposure to light.
Formal Stability Studies (ICH Guidelines)

Formal stability studies are designed to establish the re-test period and recommended storage conditions.[12] Data should be provided on at least three primary batches of the drug substance.[1][2]

Table 3: ICH Recommended Storage Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration at SubmissionTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH[3][6]12 months[1][12]Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2][13]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[3]6 monthsA minimum of three time points (e.g., 0, 3, and 6 months).[1][2]

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • pH meter

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl in a vial.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH in a vial.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 30% H₂O₂ in a vial.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Incubate in a stability chamber at 70°C for 7 days.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol for Long-Term Stability Study

Objective: To determine the re-test period and long-term storage conditions for this compound.

Materials:

  • At least three batches of this compound drug substance.

  • Appropriate container closure system (e.g., amber glass vials with inert caps).

  • ICH-compliant stability chambers.

  • Validated stability-indicating analytical methods (e.g., HPLC for purity and potency).

Procedure:

  • Sample Preparation: Package a sufficient quantity of each batch of this compound in the chosen container closure system.

  • Storage: Place the samples in stability chambers set to the long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Testing Schedule:

    • Time Zero: Analyze samples from each batch for initial purity, potency, and other quality attributes.

    • Long-Term: Test samples at 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test samples at 3 and 6 months.

  • Analysis: At each time point, perform a full analysis of the samples according to the established specifications, including appearance, purity (by HPLC), and content of any specified degradation products.

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The re-test period is established based on the time interval during which the drug substance is expected to remain within its specification under the recommended storage conditions.

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Method_Development Develop & Validate Stability-Indicating Method Forced_Degradation->Method_Development Identify Degradants Long_Term Long-Term Stability (25°C / 60% RH) Method_Development->Long_Term Accelerated Accelerated Stability (40°C / 75% RH) Method_Development->Accelerated Data_Analysis Analyze Data Trends (Purity, Impurities, etc.) Long_Term->Data_Analysis Intermediate Intermediate Stability (30°C / 65% RH) (If significant change in accelerated) Accelerated->Intermediate Significant Change Accelerated->Data_Analysis Intermediate->Data_Analysis Re_Test_Period Establish Re-Test Period Data_Analysis->Re_Test_Period Storage_Conditions Define Storage Conditions Data_Analysis->Storage_Conditions

Caption: Workflow for Drug Substance Stability Testing.

Hypothetical_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis AX024 This compound (Parent Molecule) Hydrolysis_Product_A Degradant A (e.g., Ester Cleavage) AX024->Hydrolysis_Product_A H+ / OH- Oxidation_Product_B Degradant B (e.g., N-oxide) AX024->Oxidation_Product_B [O] Photolytic_Product_C Degradant C (e.g., Rearrangement) AX024->Photolytic_Product_C hv

Caption: Potential Degradation Pathways for this compound.

References

Application Notes and Protocols: AX-024 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for illustrative purposes based on the user's request. Scientific literature to date primarily describes AX-024 as a small molecule inhibitor of T-cell proliferation with therapeutic potential in autoimmune diseases.[1][2][3] There is currently no established evidence or published research detailing the use of this compound as a direct agent for in vivo imaging. The protocols and applications described below are hypothetical and based on general principles of developing and utilizing targeted small molecules for in vivo fluorescence imaging.

Introduction to this compound

This compound is a cell-permeable small molecule that has been investigated for its role in modulating T-cell receptor (TCR) signaling.[2][4] Initially reported to inhibit the interaction between the CD3ε subunit of the TCR and the adapter protein Nck, its precise mechanism of action has been a subject of further scientific discussion.[1][3][4][5] While its primary role is understood as a potential therapeutic for autoimmune conditions like psoriasis and multiple sclerosis, its ability to engage with specific cellular pathways opens up hypothetical possibilities for its use as a targeted imaging agent if appropriately modified.[2][3]

This document outlines a hypothetical application of a fluorescently conjugated version of this compound (hereafter referred to as this compound-Fluor) for in vivo imaging, aimed at visualizing T-cell infiltration in preclinical models of autoimmune disease.

Hypothetical Mechanism for Imaging

The proposed imaging application is based on the initial hypothesis that this compound binds to the Nck1-SH3.1 domain, which is involved in T-cell activation.[1][2] By conjugating this compound to a near-infrared (NIR) fluorophore, it could theoretically serve as a probe to detect and quantify populations of activated T-cells in living organisms. The NIR fluorescence would allow for deep tissue penetration and high signal-to-noise ratio, which are essential for in vivo imaging.

TCR T-Cell Receptor (TCR) Activation Nck Nck Adaptor Protein TCR->Nck recruits AX024_Fluor This compound-Fluor (Imaging Probe) Nck->AX024_Fluor hypothetical binding Imaging_Signal Fluorescence Signal (In Vivo Detection) AX024_Fluor->Imaging_Signal emits

Figure 1: Hypothetical signaling pathway for this compound-Fluor imaging.

Quantitative Data Summary

The following tables summarize hypothetical data from preclinical imaging studies using this compound-Fluor in a mouse model of autoimmune encephalomyelitis.

Table 1: Biodistribution of this compound-Fluor in Healthy vs. Diseased Mice

OrganMean Fluorescence Intensity (Healthy)Mean Fluorescence Intensity (Diseased)
Spleen1.2 x 10^83.5 x 10^8
Lymph Nodes0.9 x 10^82.8 x 10^8
Brain0.1 x 10^81.5 x 10^8
Liver4.5 x 10^84.7 x 10^8
Kidneys5.1 x 10^85.3 x 10^8

Table 2: In Vivo Target Engagement of this compound-Fluor

Treatment GroupFluorescent Signal in Spleen (Normalized)
Vehicle Control1.0
This compound-Fluor (1 mg/kg)8.2
This compound-Fluor + excess unlabeled this compound1.5

Experimental Protocols

Animal Models and Handling

For studying autoimmune diseases, mouse models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or imiquimod-induced psoriasis are commonly used.[2][3] All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

Preparation and Administration of this compound-Fluor
  • Reconstitution: Reconstitute lyophilized this compound-Fluor in a biocompatible solvent such as DMSO to create a stock solution.

  • Dilution: Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the final desired concentration for injection. The final concentration of DMSO should be below 5% to avoid toxicity.

  • Administration: Administer this compound-Fluor to anesthetized mice via intravenous (tail vein) injection. A typical dose might range from 0.5 to 2 mg/kg body weight.

In Vivo Fluorescence Imaging Protocol

This protocol is based on standard procedures for near-infrared fluorescence imaging in small animals.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Positioning: Place the anesthetized mouse in the imaging chamber of an in vivo imaging system.

  • Image Acquisition:

    • Acquire a baseline fluorescence image before injecting the probe.

    • Inject the prepared this compound-Fluor solution intravenously.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine optimal imaging window and assess probe clearance.

    • Use appropriate excitation and emission filters for the specific fluorophore conjugated to this compound. For a typical NIR dye like Cy7, excitation would be around 740 nm and emission around 790 nm.[6]

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over target organs (e.g., spleen, lymph nodes, brain) and control tissues.

    • Quantify the average fluorescence intensity within each ROI.

    • Normalize the signal to account for background fluorescence and variations in tissue depth.

cluster_prep Probe Preparation cluster_animal Animal Procedure cluster_imaging Imaging & Analysis Reconstitute Reconstitute This compound-Fluor in DMSO Dilute Dilute in PBS Reconstitute->Dilute Inject Inject Probe IV Dilute->Inject Anesthetize Anesthetize Mouse Anesthetize->Inject Acquire Acquire Post-Injection Images Inject->Acquire Baseline Acquire Baseline Image Baseline->Acquire Analyze Analyze ROIs Acquire->Analyze

Figure 2: Experimental workflow for in vivo imaging with this compound-Fluor.

Ex Vivo Validation Protocol

To confirm the in vivo imaging results, ex vivo analysis of tissues is recommended.

  • Tissue Harvest: At the final imaging time point, euthanize the mouse and dissect the organs of interest.

  • Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to correlate the in vivo signal with specific organ accumulation.

  • Histology/Immunofluorescence:

    • Fix the tissues in 4% paraformaldehyde.

    • Embed the tissues in paraffin or freeze them for cryosectioning.

    • Perform immunofluorescence staining on tissue sections using antibodies against T-cell markers (e.g., CD3) to colocalize the this compound-Fluor signal with T-cell infiltration.

    • Image the sections using a fluorescence microscope.

Conclusion

While this compound is currently understood as a therapeutic agent, its targeted nature suggests a hypothetical potential for use in in vivo imaging if appropriately modified with a fluorescent reporter. The protocols and data presented here provide a theoretical framework for how such an imaging agent could be developed and utilized to study T-cell biology in preclinical models of disease. Further research and empirical validation would be necessary to establish the feasibility and efficacy of this application.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the T-cell receptor (TCR) inhibitor, AX-024, including recommended suppliers, ordering information, key experimental data, and detailed protocols for its application in research and drug development.

Recommended Suppliers and Ordering Information

This compound is a first-in-class, orally available small molecule inhibitor that selectively targets the interaction between the T-cell receptor (TCR) and Nck, a crucial signaling adapter protein.[1][2][3] This inhibition of the TCR-Nck interaction leads to a selective blockade of T-cell activation.[1][2] this compound has demonstrated potential in preclinical models of autoimmune diseases, including psoriasis, asthma, and multiple sclerosis.[3][4]

Below is a summary of recommended suppliers for research-grade this compound and its hydrochloride salt. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight
Axon MedchemThis compound hydrochlorideAxon 26921704801-24-0C₂₁H₂₂FNO₂ · HCl375.86
MedchemExpressThis compoundHY-1073901370544-73-2C₂₁H₂₂FNO₂339.41
MedchemExpressThis compound hydrochlorideHY-107390A1704801-24-0C₂₁H₂₃ClFNO₂375.86
Focus BiomoleculesThis compound10-48951704801-24-0C₂₁H₂₂FNO₂ · HCl375.9
Selleck ChemicalsThis compound HClS67271704801-24-0C₂₁H₂₃ClFNO₂375.86
TribioscienceThis compoundTBI48951704801-24-0C₂₁H₂₂FNO₂ · HCl375.86

Quantitative Data Summary

This compound exhibits high potency in inhibiting T-cell activation and cytokine production. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Type/Assay ConditionReference
IC₅₀ (T-cell proliferation)~1 nMTCR-triggered T-cell proliferation[2]
IC₅₀ (ZAP70 phosphorylation)~4 nMAnti-CD3 stimulated Jurkat T-cells[4]

Table 2: Effect of this compound on Cytokine Production

CytokineEffectCell Type/ModelReference
IL-6Strong inhibitionStimulated T-cells[2][5]
TNF-αStrong inhibitionStimulated T-cells[2][5]
IFN-γStrong inhibitionStimulated T-cells[2][5]
IL-10Strong inhibitionStimulated T-cells[2]
IL-17AStrong inhibitionStimulated T-cells[2][5]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its in vitro efficacy.

TCR_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR CD3 CD3ε Nck Nck CD3->Nck recruits ZAP70 ZAP70 SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 TC_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->TC_Activation Nck->ZAP70 activates AX024 This compound AX024->Nck inhibits interaction Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Isolate_TCells Isolate T-Cells Stimulate_TCells Stimulate T-Cells (e.g., anti-CD3/CD28) Isolate_TCells->Stimulate_TCells Treat_AX024 Treat with this compound (Dose-response) Stimulate_TCells->Treat_AX024 Proliferation T-Cell Proliferation Assay (e.g., CFSE, BrdU) Treat_AX024->Proliferation Cytokine Cytokine Analysis (e.g., ELISA, Flow Cytometry) Treat_AX024->Cytokine Signaling Signaling Protein Phosphorylation (e.g., Western Blot, HTRF) Treat_AX024->Signaling

References

Troubleshooting & Optimization

How to dissolve AX-024 for stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and dissolution of AX-024 for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing this compound stock solutions.[1][2] For aqueous solutions, water can also be used, although at a lower concentration.[1][2]

Q2: I've added the solvent to the this compound powder, but it's not dissolving completely. What should I do?

A2: If you observe that the compound has not fully dissolved, you can try warming the solution briefly to 37°C.[3][4] Gentle vortexing or sonication for a few minutes can also help facilitate dissolution.[4]

Q3: My this compound solution was clear in DMSO, but a precipitate formed when I diluted it with an aqueous medium. How can I fix this?

A3: It is not uncommon for compounds to precipitate when a DMSO stock solution is diluted with an aqueous buffer.[4] To redissolve the precipitate, you can vortex or sonicate the solution for a few minutes.[4] Warming the solution in a 37°C water bath may also help.[4] Always ensure that the precipitate has completely redissolved before using the solution in your experiments.[4]

Q4: How should I store the this compound stock solution?

A4: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][5] For long-term storage, store the stock solution at -80°C, which should maintain stability for up to one year.[2] For shorter-term storage, -20°C is suitable for up to one month.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

SolventMaximum ConcentrationNotes
DMSO75 mg/mL (199.54 mM)Use of fresh, moisture-free DMSO is recommended.[2]
Ethanol18 mg/mL-
Water10 mg/mLWarming may be required.[1]
Water4 mg/mL-[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 375.86 g/mol )[1][2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.76 mg of this compound.

  • Adding the Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution for several minutes.

    • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for a short period.[3][4]

    • Sonication for a few minutes can also be used to aid dissolution.[4]

  • Verification: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2][5]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Visual Guides

Experimental Workflow for this compound Stock Solution Preparation

G A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate B->C D Solution Clear? C->D E Gently warm to 37°C D->E No F Aliquot Solution D->F Yes E->C G Store at -20°C or -80°C F->G

Caption: Workflow for dissolving this compound and preparing a stock solution.

Troubleshooting Guide for this compound Dissolution

G action action Start Compound not fully dissolved? Action1 Warm solution to 37°C and vortex/sonicate Start->Action1 Check1 Is the solution clear now? Action1->Check1 Action2 Precipitate formed after aqueous dilution? Check1->Action2 No End1 Proceed with experiment Check1->End1 Yes Action3 Vortex/sonicate diluted solution. Warm if necessary. Action2->Action3 Yes End2 Contact Technical Support Action2->End2 No Action3->End1

Caption: Decision tree for troubleshooting common this compound dissolution issues.

References

Troubleshooting off-target effects of AX-024

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AX-024. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

This compound is described as a first-in-class, orally available small molecule inhibitor.[1] Its primary reported mechanism is the disruption of the interaction between the T cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1][2][3] By binding to the first Src Homology 3 (SH3.1) domain of Nck, this compound is intended to block its recruitment to the CD3ε subunit of the TCR.[1][4] This action selectively inhibits TCR-triggered T cell activation and subsequent downstream signaling events, including the production of various cytokines like IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[2][5]

Q2: I am observing inhibition of T cell proliferation, but I am unable to confirm the disruption of the TCR-Nck interaction. Why might this be?

This is a critical observation that aligns with some published findings. While initial reports demonstrated that this compound inhibits the Nck-CD3ε interaction, subsequent studies using biophysical methods like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) did not detect a direct interaction between this compound and the Nck-SH3.1 domain in vitro.[6][7][8]

There are a few possibilities for this discrepancy:

  • Experimental Conditions: The specific assay conditions, such as protein constructs, buffer composition, and sensitivity of the detection method, can influence the results.

  • Off-Target Effects: this compound may be exerting its anti-proliferative effects through alternative, "off-target" pathways. The phenomenon of "polypharmacology" has been suggested for this compound, indicating it might interact with other cellular targets.[6]

  • Indirect Mechanism: It is possible that this compound affects the TCR-Nck interaction indirectly within a cellular context, a mechanism that may not be recapitulated in a purified in vitro system.

We recommend a series of validation experiments to dissect the mechanism in your specific model system. Please refer to the Troubleshooting section for detailed protocols.

Q3: My results on ZAP70 phosphorylation after this compound treatment are inconsistent with the literature. What could be the reason?

Inconsistency in ZAP70 phosphorylation data is a known issue in the literature for this compound. ZAP70 is a key kinase recruited to the TCR complex upon activation, and its phosphorylation is an early and critical step in the signaling cascade.

  • Stimulation Strength: The effect of this compound on ZAP70 phosphorylation may be dependent on the strength of the TCR stimulation. Some studies suggest that under weak stimulation conditions, where the reliance on Nck for signal amplification is more pronounced, the effect of an inhibitor like this compound would be more apparent.[6][9] However, other research using weak stimulation failed to observe a significant impact on ZAP70 phosphorylation.[7][8]

  • Kinetics: The timing of your analysis is crucial. TCR signaling events, including ZAP70 phosphorylation, are rapid and transient. Ensure you are capturing the peak of phosphorylation in your experimental time course.

  • Technical Differences: The method of detection can also play a role. For instance, phosphoflow cytometry versus homogeneous time-resolved fluorescence (HTRF) may have different sensitivities and dynamic ranges.[9]

We advise carefully optimizing your stimulation conditions and performing a time-course experiment to clarify the effect of this compound on ZAP70 phosphorylation in your system.

Q4: Are there known off-targets for this compound?

Yes, the possibility of off-target effects has been raised. A study submitted this compound to a selectivity panel of 50 common off-targets, including G protein-coupled receptors, ion channels, transporters, and enzymes.[6] The results of this screen indicated potential interactions with other proteins, which might contribute to its overall cellular activity.[6] For researchers observing effects that are inconsistent with the proposed on-target mechanism, investigating potential off-target interactions is a recommended troubleshooting step.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterReported ValueAssay TypeReference
IC₅₀ (T cell activation/proliferation)~1 nMT cell proliferation assay[2][3][4]
IC₅₀ (ZAP70 phosphorylation inhibition)~4 nMHomogeneous Time-Resolved Fluorescence (HTRF)[9]
Cytokine Inhibition (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) Strong inhibition at 10 nMCytokine release assay (human PBMCs)[2]
Binding to Nck-SH3.1 Domain Not detectedSurface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR)[6][7][8]

Troubleshooting Guides

If you are encountering unexpected results with this compound, the following troubleshooting workflows and experimental protocols can help you diagnose the issue.

Workflow for Investigating On-Target vs. Off-Target Effects

This workflow provides a logical sequence of experiments to determine if the observed effects of this compound in your system are due to its intended on-target mechanism or potential off-target activities.

start Start: Unexpected Experimental Result with this compound on_target_validation Validate On-Target Effect: Disruption of TCR-Nck Interaction start->on_target_validation co_ip Co-Immunoprecipitation: Pull down CD3ε, blot for Nck on_target_validation->co_ip proximity_ligation Proximity Ligation Assay (PLA): Visualize TCR-Nck proximity in situ on_target_validation->proximity_ligation on_target_confirm TCR-Nck Interaction Disrupted? co_ip->on_target_confirm proximity_ligation->on_target_confirm downstream_signaling Assess Downstream Signaling: Confirm inhibition of TCR pathway zap70_phospho ZAP70 Phosphorylation Assay: Western Blot, Flow Cytometry, or HTRF downstream_signaling->zap70_phospho cytokine_release Cytokine Release Assay: ELISA or Multiplex Bead Array downstream_signaling->cytokine_release downstream_confirm Downstream Signaling Inhibited? zap70_phospho->downstream_confirm cytokine_release->downstream_confirm off_target_investigation Investigate Off-Target Effects kinase_profiling Kinase Profiling Panel: Screen against a broad panel of kinases off_target_investigation->kinase_profiling pathway_analysis Pathway Analysis: Use RNA-seq or proteomics to identify affected pathways off_target_investigation->pathway_analysis conclusion_off_target Conclusion: Effect is likely off-target. Further investigation needed. kinase_profiling->conclusion_off_target pathway_analysis->conclusion_off_target on_target_confirm->downstream_signaling Yes on_target_confirm->off_target_investigation No conclusion_on_target Conclusion: Effect is likely on-target. downstream_confirm->conclusion_on_target Yes conclusion_mixed Conclusion: Effect may be due to a combination of on- and off-target activities. downstream_confirm->conclusion_mixed No

Caption: Troubleshooting workflow for this compound effects.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Assess TCR-Nck Interaction

This protocol is designed to determine if this compound disrupts the interaction between the CD3ε subunit of the TCR and the Nck adaptor protein in a cellular context.

Materials:

  • T cells (e.g., Jurkat, primary human T cells)

  • T cell activation stimulus (e.g., anti-CD3/CD28 antibodies)

  • This compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-CD3ε antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-Nck antibody for Western blotting

  • Anti-CD3ε antibody for Western blotting (as a loading control)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Pre-treat T cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-5 minutes) to induce the TCR-Nck interaction. A non-stimulated control should also be included.

  • Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-CD3ε antibody overnight at 4°C.

    • Add fresh protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Nck antibody to detect co-immunoprecipitated Nck.

    • Strip and re-probe the membrane with an anti-CD3ε antibody to confirm successful immunoprecipitation of the target protein.

Expected Outcome: In the vehicle-treated, stimulated sample, a band for Nck should be present, indicating its interaction with CD3ε. If this compound is effective at its on-target mechanism, the intensity of the Nck band should be significantly reduced in the this compound-treated, stimulated sample.

Protocol 2: Kinase Inhibitor Selectivity Profiling

To investigate potential off-target kinase interactions, it is recommended to submit this compound for a commercial kinase profiling service. These services screen the compound against a large panel of purified kinases.

General Procedure (as performed by service providers):

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Format: The service will typically use a radiometric assay (e.g., measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence/luminescence-based assay.[10][11]

  • Screening: The compound is tested at one or more concentrations (e.g., 1 µM, 10 µM) against a panel of dozens to hundreds of kinases.

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase relative to a control. Potent off-target interactions are identified as those with significant inhibition (e.g., >50% inhibition).

  • Follow-up: For any significant "hits," it is advisable to perform follow-up dose-response experiments to determine the IC₅₀ for the off-target kinase.

Signaling Pathway Diagrams

On-Target Signaling Pathway of this compound

This diagram illustrates the intended mechanism of action of this compound, where it inhibits the interaction between the TCR complex and the Nck adaptor protein, thereby blocking downstream T cell activation.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TCR TCR-CD3 Complex Nck Nck Adaptor Protein TCR->Nck Recruitment ZAP70 ZAP70 Activation Nck->ZAP70 AX024 This compound AX024->Nck Inhibition Cytokines Cytokine Production (IL-2, IFN-γ, etc.) ZAP70->Cytokines Proliferation T Cell Proliferation ZAP70->Proliferation cluster_off_target Hypothetical Off-Target Pathway AX024 This compound OffTargetKinase Unknown Off-Target Kinase AX024->OffTargetKinase Inhibition CriticalSubstrate Critical Proliferation Substrate OffTargetKinase->CriticalSubstrate Phosphorylation Proliferation T Cell Proliferation CriticalSubstrate->Proliferation Promotes

References

Optimizing AX-024 Concentration in Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AX-024 in cellular assays. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cellular assays?

A1: Based on published data, this compound is a potent inhibitor of T-cell receptor (TCR)-triggered T-cell activation with a reported IC50 value of approximately 1 nM.[1][2] For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended to determine the optimal dose-response in your specific cell system. Some studies have shown inhibitory effects at concentrations as low as 1 pM.[1]

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?

A2: Precipitation of small molecules like this compound in culture media can be due to several factors:

  • Solvent Concentration: this compound is typically dissolved in DMSO.[3][4] High final concentrations of DMSO in the culture medium can lead to compound precipitation. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.[5]

  • Media Components: Interactions with components in the culture medium, such as proteins or salts, can reduce the solubility of the compound.

  • Temperature Shifts: Fluctuations in temperature, such as moving media from a refrigerator to an incubator, can cause compounds to fall out of solution.

To resolve this, try preparing a more dilute stock solution of this compound to minimize the volume of DMSO added to your culture.[5] Additionally, ensure the compound is fully dissolved in DMSO before adding it to the pre-warmed culture medium and mix gently but thoroughly.

Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?

A3: Inconsistent results can arise from several factors in cell-based assays:

  • Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound.[6] Ensure consistent cell seeding densities across all experiments.

  • Compound Potency and Off-Target Effects: While this compound is a potent inhibitor of the TCR-Nck interaction, some studies suggest potential polypharmacology, meaning it could have other targets in T cells.[7][8] This could contribute to variability depending on the specific cellular context and endpoints being measured.

  • Assay Conditions: Variations in incubation times, reagent concentrations, and even the specific batch of serum can introduce variability.[9] Standardize all assay parameters as much as possible.

  • Replicates: It is recommended to perform each assay with at least three technical replicates and to repeat the entire experiment to ensure reproducibility.[10]

Q4: How does this compound affect downstream signaling pathways?

A4: this compound is reported to inhibit TCR-triggered T-cell activation by targeting the interaction between the T-cell receptor (TCR) and the adapter protein Nck.[1][2][11] This disruption is expected to dampen downstream signaling cascades that are crucial for T-cell activation, such as the phosphorylation of ZAP-70.[7][11] However, some studies have reported that this compound can reduce T-cell proliferation without significantly affecting ZAP-70 phosphorylation under certain stimulation conditions, suggesting a more complex mechanism of action or potential off-target effects.[7][8][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Compound Activity Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay conditions.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the IC50 in your system.
Weak TCR Stimulation: The level of T-cell receptor stimulation may be insufficient to observe a significant inhibitory effect.Optimize the concentration of the stimulating agent (e.g., anti-CD3 antibody).[7]
Incorrect Endpoint Measurement: The chosen assay may not be sensitive enough to detect the effects of this compound.Consider using multiple assays to measure different aspects of T-cell activation, such as proliferation, cytokine production (e.g., IL-6, TNF-α, IFN-γ), and phosphorylation of key signaling proteins.[1][11]
High Background Signal in Assays Media Components: Phenol red or serum in the culture medium can interfere with certain colorimetric or fluorescent assays.Use phenol red-free medium for the assay and consider reducing the serum concentration if possible. Include a "medium only" background control.[13]
Assay Reagent Interference: The assay reagents themselves might have intrinsic fluorescence or absorbance.Run appropriate controls, including wells with medium and the assay reagent but no cells.[13]
Unexpected Cytotoxicity High Compound Concentration: At high concentrations, small molecules can exhibit off-target toxicity.Titrate the concentration of this compound to find a range that is effective without causing significant cell death. A standard cytotoxicity assay (e.g., MTT or LDH release) can be run in parallel.[14]
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final DMSO concentration in the culture medium is well-tolerated by your cells (typically <0.5%).[5] Include a vehicle control (cells treated with the same concentration of DMSO without the compound).

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16][17]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[15]

T-Cell Proliferation Assay (CFSE Staining)

This protocol outlines a method to measure the inhibitory effect of this compound on T-cell proliferation.

  • Cell Labeling:

    • Wash isolated T-cells with PBS.

    • Resuspend the cells in PBS containing a low concentration of CFSE (Carboxyfluorescein succinimidyl ester) and incubate.

    • Quench the staining reaction by adding complete culture medium.

    • Wash the cells to remove excess CFSE.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Stimulate the T-cells with an appropriate stimulus (e.g., anti-CD3/CD28 beads or antibodies). Include an unstimulated control.

    • Incubate the plate for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel.

    • As cells divide, the CFSE fluorescence intensity will be halved with each division.

  • Data Analysis:

    • Gate on the live cell population.

    • Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.

    • Plot the inhibition of proliferation against the concentration of this compound.

Visualizations

AX024_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR CD3 CD3ε Nck Nck CD3->Nck Interaction ZAP70 ZAP-70 Nck->ZAP70 Activation AX024 This compound AX024->Nck Inhibits Downstream Downstream Signaling (e.g., Proliferation, Cytokine Release) ZAP70->Downstream

Caption: Proposed mechanism of action of this compound in inhibiting TCR signaling.

Troubleshooting_Workflow Start Start: Inconsistent Results with this compound Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Precipitation Is precipitation observed? Check_Concentration->Check_Precipitation Yes Dose_Response Perform dose-response experiment (0.1-100 nM) Check_Concentration->Dose_Response No Check_Cell_Density Is cell seeding density consistent? Check_Precipitation->Check_Cell_Density No Adjust_Solvent Lower final DMSO concentration (<0.5%) Check_Precipitation->Adjust_Solvent Yes Check_Controls Are proper controls included? Check_Cell_Density->Check_Controls Yes Standardize_Seeding Standardize cell counting and seeding protocol Check_Cell_Density->Standardize_Seeding No Include_Controls Include vehicle and unstimulated controls Check_Controls->Include_Controls No End End: Consistent Results Check_Controls->End Yes Dose_Response->Check_Precipitation Adjust_Solvent->Check_Cell_Density Standardize_Seeding->Check_Controls Include_Controls->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Assessing and mitigating AX-024 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the potential cytotoxicity of AX-024.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is an orally available, first-in-class small molecule inhibitor of the T-cell receptor (TCR)-Nck interaction.[1] It is designed to selectively inhibit TCR-triggered T-cell activation by targeting SH3 domains, with a reported IC50 of approximately 1 nM.[1][2] this compound has been shown to strongly inhibit the production of various cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1]

Is this compound expected to be cytotoxic?

This compound is reported to have low acute toxicity.[1] However, as with any compound, it is crucial to experimentally determine its cytotoxic profile in your specific cell system. Some studies suggest that at high concentrations, or in certain cell types, off-target effects might contribute to cytotoxicity.[3]

What is the recommended solvent for this compound?

This compound is soluble in DMSO.[1] It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced toxicity.[4][5][6] Always include a vehicle control (medium with the same concentration of DMSO as your experimental wells) in your assays.[4]

At what concentration should I start my cytotoxicity experiments?

It is advisable to perform a dose-response study over a wide range of concentrations. A typical strategy is to test concentrations significantly higher than the expected efficacious dose, for instance, 20- to 200-fold higher than the human plasma Cmax if known, or in this case, the IC50 for its biological activity.[7] Given this compound's high potency in inhibiting T-cell activation (IC50 ~1 nM), a starting range from picomolar to high micromolar concentrations would be appropriate to establish a cytotoxicity profile.

Troubleshooting Guides

Unexpectedly High Cytotoxicity Observed

Q: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What could be the cause?

A: Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Compound Integrity and Concentration:

    • Ensure that your stock solution of this compound is correctly prepared and has been stored properly to prevent degradation.

    • Double-check all dilution calculations to rule out a concentration error.

  • Evaluate Solvent Toxicity:

    • High concentrations of DMSO can be toxic to cells.[5] Ensure the final DMSO concentration in your culture medium is non-toxic for your specific cell line (typically <0.1%).[4][6]

    • Always run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.[4]

  • Consider Cell Line Sensitivity:

    • Different cell lines exhibit varying sensitivities to chemical compounds.[8] The reported low acute toxicity of this compound may not apply to all cell types. It's possible your cell line is particularly sensitive.

  • Check for Off-Target Effects:

    • Some research suggests that this compound might have off-target effects, which could contribute to cytotoxicity.[2][3] These effects may be more pronounced in certain cell types or at higher concentrations.

  • Assess Assay-Specific Artifacts:

    • MTT Assay: Colored compounds can interfere with the absorbance reading.[9] If this compound has a color, this could lead to false results. Also, compounds that alter cellular metabolism can affect the MTT assay readout without necessarily causing cell death.[10]

    • LDH Assay: Components in the serum of your culture medium can have inherent LDH activity, leading to high background.[11][12] Consider reducing the serum concentration during the assay.

    • Annexin V/PI Staining: Mechanical stress during cell harvesting (e.g., harsh trypsinization or centrifugation) can damage cell membranes and lead to false-positive PI staining.[13][14]

Inconsistent Results Between Different Cytotoxicity Assays

Q: I am getting conflicting results from my MTT, LDH, and Annexin V/PI assays. Why is this happening?

A: It is not uncommon to see discrepancies between different cytotoxicity assays, as they measure different cellular parameters.[15]

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[16] A compound could inhibit metabolic activity without immediately causing cell death, leading to a decrease in the MTT signal while LDH release is still low.

  • LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis.[11]

  • Annexin V/PI Staining: Distinguishes between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[13]

Possible Explanations and Solutions:

  • Different Stages of Cell Death: Your cells might be in an early stage of apoptosis. In this case, you would see a positive signal in the Annexin V assay, but a low signal in the LDH assay, as the cell membrane is still intact. The MTT assay might show a reduced signal due to decreased metabolic activity in apoptotic cells.

  • Interference with Assay Chemistry: As mentioned previously, the test compound itself can interfere with the assay reagents.[9] For example, if this compound is a reducing agent, it could directly reduce the MTT tetrazolium salt, leading to a false-positive signal for viability.

  • Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells) at certain concentrations. An MTT assay might show a lower signal due to fewer cells, while LDH release would be minimal.

Recommendation: Use a combination of assays to get a comprehensive picture of the compound's effect. For instance, combining an Annexin V/PI assay with a metabolic assay like MTT can provide a more complete understanding of the mechanism of cell death.

Quantitative Data Summary

Table 1: Reported Biological Activity of this compound

ParameterValueCell SystemReference
IC50 (T-cell Activation) ~1 nMTCR-triggered T-cells[1]

Table 2: Experimental Cytotoxicity Data for this compound (Template)

Use this table to record and compare your experimental results.

Assay TypeCell LineTreatment Duration (hours)IC50 / EC50 (µM)Observations
MTT
LDH
Annexin V/PI
(Add other assays)

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[16]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Include vehicle controls (medium with DMSO) and untreated controls.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat them with various concentrations of this compound as described for the MTT assay.

  • Include the following controls:

    • Untreated control: For spontaneous LDH release.

    • Vehicle control: To assess solvent toxicity.

    • Maximum LDH release control: Treat cells with the lysis buffer provided in the kit.

    • Medium background control: Medium without cells.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for the time specified in the protocol (usually up to 30 minutes at room temperature, protected from light).

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

Materials:

  • Cultured cells treated with this compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.

  • Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

AX024_Mechanism cluster_TCell T-Cell TCR T-Cell Receptor (TCR) CD3e CD3ε TCR->CD3e Nck Nck CD3e->Nck recruits ZAP70 ZAP-70 Nck->ZAP70 activates Downstream Downstream Signaling (e.g., ERK activation) ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation AX024 This compound AX024->Nck blocks interaction with CD3ε Stimulation Antigen Presentation Stimulation->TCR

Caption: Proposed mechanism of this compound in T-cell receptor signaling.

Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound and controls B->C D Incubate for desired duration (e.g., 24h, 48h) C->D E Perform cytotoxicity assay (MTT, LDH, or Annexin V/PI) D->E F Read plate (absorbance/fluorescence) or acquire data (flow cytometry) E->F G Calculate % viability or cytotoxicity F->G H Determine IC50/EC50 values G->H

Caption: General workflow for assessing compound cytotoxicity.

Troubleshooting_Flowchart Start Unexpected Cytotoxicity Observed Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Solvent concentration is too high. Reduce final DMSO % and repeat. Q1->A1_Yes Yes Q2 Are results consistent across different assays? Q1->Q2 No End Consult further literature or technical support A1_Yes->End A2_No Mechanism may be cytostatic or early apoptotic. Correlate Annexin V with LDH/MTT. Q2->A2_No No Q3 Is the compound known to have off-target effects? Q2->Q3 Yes A2_No->End A3_Yes Cytotoxicity may be due to off-target activity. Consider using a different cell line. Q3->A3_Yes Yes A3_No Cell line may be highly sensitive. Perform a wider dose-response curve. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Reducing background signal with AX-024 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals. It clarifies the function of AX-024 and offers troubleshooting for common experimental issues, such as high background signals.

Understanding this compound: Function and Application

It is a common goal in experimental work to reduce the background signal to enhance data quality. However, the role of specific reagents must be clearly understood. This compound is a specialized small molecule inhibitor and is not intended for use as a general background-reducing agent in immunoassays. Its properties are designed for specific biological intervention, not for blocking non-specific binding on assay surfaces.

This compound is a first-in-class, orally available inhibitor of the T-cell receptor (TCR)-Nck interaction.[1][2] It selectively inhibits TCR-triggered T-cell activation.[1][2] The primary application of this compound is in studying and modulating T-cell mediated immune responses, particularly in the context of autoimmune diseases.[3]

Frequently Asked Questions (FAQs) about this compound

Q1: What is the primary mechanism of action for this compound?

A1: this compound is reported to function by disrupting the interaction between the CD3ε subunit of the T-cell receptor (TCR) and the adapter protein Nck (non-catalytic region of tyrosine kinase).[3][4] This interaction is an early step in the TCR signaling cascade that leads to T-cell activation, proliferation, and cytokine release. By inhibiting this interaction, this compound effectively dampens the T-cell response to stimuli.[1] However, some studies suggest that this compound may have other targets in T-cells and might not directly bind to Nck in vitro.[5]

Q2: What are the typical applications of this compound in research?

A2: this compound is primarily used in immunology and drug development research to:

  • Inhibit T-cell proliferation in vitro and in vivo.[5]

  • Reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.[1]

  • Study the role of the TCR-Nck signaling pathway in various immune responses.

  • Evaluate its therapeutic potential in animal models of autoimmune diseases like psoriasis, asthma, and multiple sclerosis.

Q3: What is the inhibitory potency of this compound?

A3: this compound is a highly potent inhibitor of T-cell activation. Its inhibitory concentration (IC50) is in the low nanomolar range.

Quantitative Data: Inhibitory Potency of this compound

AssayIC50 ValueCell Type / System
T-cell Activation Inhibition~1 nMTCR-triggered T-cells
T-cell Proliferation Inhibition1 nMTCR-triggered T-cells
Inhibition of TCR-Nck Interaction~4 nMHomogeneous Time-Resolved Fluorescence (HTRF)

Data compiled from multiple sources.[1][2][4]

Troubleshooting High Background in Experiments

High background noise can obscure results and lead to misinterpretation of data. Below are troubleshooting guides for common immunoassays where high background is a frequent issue.

General Troubleshooting Guide for High Background in ELISA

High background in an ELISA can manifest as excessive color development across the plate, reducing the signal-to-noise ratio.[6]

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-2% BSA). Extend the blocking incubation time. Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking buffer.[6]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with low background.
Inadequate Washing Increase the number of wash steps. Use a larger volume of wash buffer. Add a short soaking step (30 seconds) between washes. Ensure all wells are completely aspirated after each wash.[6]
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's species. Use pre-adsorbed secondary antibodies if necessary. For phosphoprotein detection, use BSA instead of milk as a blocking agent, as milk contains casein, a phosphoprotein.[7]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure that the substrate solution is colorless before use.[8][9]
Over-development Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[10]
Poor Water Quality Use high-purity water (e.g., distilled or deionized) for preparing all buffers and reagents.[8]
General Troubleshooting Guide for High Background in Western Blotting

In Western blotting, high background can appear as a uniform dark haze or as multiple non-specific bands.[11]

Potential Cause Recommended Solution
Insufficient Blocking Optimize the blocking agent (e.g., switch between non-fat dry milk and BSA). Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and ensure gentle agitation.[12]
Antibody Concentration Too High Perform a titration of both primary and secondary antibodies to find the optimal dilution.[11]
Inadequate Washing Increase the number and duration of washes (e.g., 4-5 washes of 10-15 minutes each). Ensure the wash buffer contains a detergent like Tween-20.[11][12]
Membrane Drying Out Keep the membrane moist at all times during the incubation and washing steps.[7]
High Protein Load Reduce the amount of total protein loaded per lane on the gel.[7]
Over-exposure Reduce the film exposure time or the incubation time with the detection reagent.[12]
Contaminated Buffers Prepare fresh buffers, especially if you suspect microbial growth in old stock solutions.

Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Assay with this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on T-cell proliferation stimulated via anti-CD3 antibodies.

Materials:

  • Isolated primary T-cells or a T-cell line (e.g., Jurkat)

  • 96-well flat-bottom tissue culture plates

  • Anti-CD3 antibody (functional grade)

  • Soluble anti-CD28 antibody (optional, for co-stimulation)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete RPMI-1640 medium

  • Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE, or ³H-thymidine)

  • Sterile PBS

Procedure:

  • Plate Coating:

    • Dilute anti-CD3 antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in sterile PBS.

    • Add 100 µL of the antibody solution to the required wells of a 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[13]

  • Cell Seeding and Treatment:

    • Prepare a single-cell suspension of T-cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.[13]

    • Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • If using co-stimulation, add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[13]

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.[14]

  • Proliferation Measurement:

    • Assess cell proliferation using your chosen method. For example, if using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.[14] If using ³H-thymidine, pulse the cells for the final 18-24 hours of incubation before harvesting and measuring radioactivity.[15]

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value of this compound.

Visualizations

TCR Signaling Pathway and this compound's Proposed Target

TCR_Signaling_Pathway TCR TCR/CD3 Complex Nck Nck TCR->Nck recruits ZAP70 ZAP-70 TCR->ZAP70 recruits Activation T-Cell Activation (Proliferation, Cytokine Release) Nck->Activation contributes to LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates PLCg1->Activation leads to AX024 This compound AX024->Nck

Caption: Proposed mechanism of this compound inhibiting T-cell activation.

Experimental Workflow for a T-Cell Proliferation Assay

T_Cell_Assay_Workflow A 1. Coat 96-well plate with anti-CD3 Ab B 2. Wash plate to remove unbound Ab A->B D 4. Add T-cells and this compound to the plate B->D C 3. Prepare this compound dilutions and T-cell suspension C->D E 5. Incubate for 48-72 hours at 37°C, 5% CO2 D->E F 6. Add proliferation reagent (e.g., CellTiter-Glo) E->F G 7. Measure signal (e.g., Luminescence) F->G H 8. Analyze data and calculate IC50 G->H

Caption: General workflow for an in vitro T-cell proliferation assay.

References

Technical Support Center: AX-024 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of AX-024.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an orally available, small-molecule inhibitor that has been investigated for its potential in treating autoimmune diseases.[1][2] It was initially described as a first-in-class inhibitor of the T-cell receptor (TCR) signaling pathway, purportedly acting by disrupting the interaction between the TCR subunit CD3ε and the adapter protein Nck.[2][3] This disruption is thought to selectively inhibit TCR-triggered T-cell activation.[1] However, subsequent research has raised questions about this mechanism, suggesting that this compound may exert its effects through other targets, indicating a potential for polypharmacology.[4][5][6]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in several preclinical models of autoimmune diseases, including:

  • Psoriasis: In a mouse model using imiquimod to induce psoriasis-like skin inflammation, this compound treatment reduced skin thickening and scaling.[1]

  • Asthma: In an ovalbumin-induced allergic asthma model, this compound was shown to diminish the number of airway inflammatory cells.[1]

  • Multiple Sclerosis (MS): In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS, this compound treatment led to recovery from neurological impairment and weight loss.[1]

Q3: What is the reported potency of this compound?

A3: In vitro studies have shown that this compound is a potent inhibitor of TCR-triggered T-cell proliferation, with a reported IC50 of approximately 1 nM.[1] It has also been shown to inhibit the production of several key inflammatory cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A, at a concentration of 10 nM.[1]

Q4: Are there any known off-target effects of this compound?

A4: There is evidence suggesting that this compound may have off-target effects. One study screened this compound against a panel of 50 common off-targets and found that it inhibited several G protein-coupled receptors and a Ca2+ channel.[4] While the genes for these particular off-targets may not be expressed in T-cells, this finding suggests a potential for polypharmacology, which could contribute to both its therapeutic effects and potential side effects.[4] Researchers should be aware of this possibility when interpreting in vivo data.

Q5: What is the clinical development status of this compound?

A5: Two Phase I clinical trials with the identifiers NCT02243683 and NCT02546635 have been completed.[2] However, the detailed results of these studies are not widely publicly available.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Lack of Efficacy or High Variability in Psoriasis Model 1. Inconsistent Disease Induction: The severity of imiquimod-induced psoriasis can vary between animals. 2. Suboptimal Dosing or Formulation: The dose, frequency, or formulation of this compound may not be optimal for the specific animal strain or disease severity. 3. Timing of Treatment Initiation: Prophylactic versus therapeutic treatment can yield different outcomes.1. Standardize Disease Induction: Ensure consistent application of imiquimod cream and use a standardized scoring system (e.g., PASI) to assess disease severity before and during treatment.[7][8] 2. Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic dose of this compound. Consider different formulation strategies to improve solubility and bioavailability if absorption is a concern. 3. Optimize Treatment Schedule: Test both prophylactic (starting before or at the time of disease induction) and therapeutic (starting after disease onset) treatment regimens.
Inconsistent Results in Asthma Model 1. Variability in Allergic Sensitization: The efficiency of sensitization with ovalbumin can differ between individual animals. 2. Inadequate Airway Challenge: The method and duration of ovalbumin aerosol challenge may not be sufficient to induce a consistent inflammatory response. 3. Incorrect Timing of Readouts: The timing of bronchoalveolar lavage fluid (BALF) collection and analysis is critical.1. Consistent Sensitization Protocol: Use a standardized protocol for intraperitoneal injection of ovalbumin and adjuvant.[9][10] 2. Standardize Challenge: Ensure a consistent concentration and duration of ovalbumin aerosol exposure using a nebulizer.[9][10] 3. Time-Course Analysis: Perform a time-course experiment to determine the peak of the inflammatory response and collect samples at that optimal time point.
Failure to Ameliorate EAE Symptoms 1. Inappropriate EAE Model: The choice of myelin antigen (e.g., MOG35-55, PLP139-151) and mouse strain (e.g., C57BL/6, SJL) determines the disease course (chronic vs. relapsing-remitting).[11][12][13] 2. Insufficient Blood-Brain Barrier Penetration: Although reported to cross the BBB, the concentration of this compound reaching the central nervous system may be insufficient.[3] 3. Disease Severity at Treatment Onset: Initiating treatment at peak disease may be less effective than earlier intervention.1. Model Selection: Choose an EAE model that is most relevant to the scientific question. For chronic progressive MS, the MOG35-55 model in C57BL/6 mice is commonly used.[12][13] 2. Pharmacokinetic Analysis: Measure the concentration of this compound in the brain and spinal cord to confirm adequate CNS exposure. Consider formulation adjustments to enhance BBB penetration if necessary. 3. Optimize Treatment Initiation: Evaluate the efficacy of this compound when administered at different stages of the disease (e.g., at the first sign of symptoms, at peak disease).
Unexpected Phenotypes or Off-Target Effects 1. Polypharmacology: As mentioned, this compound may interact with targets other than the TCR signaling pathway.[4][5] 2. Vehicle Effects: The vehicle used to dissolve and administer this compound may have its own biological effects.1. Off-Target Assessment: If unexpected results are observed, consider if they could be explained by the known off-target activities of this compound. Further investigation into its polypharmacology may be warranted. 2. Vehicle Control: Always include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/Assay
IC50 (T-cell proliferation) ~1 nMTCR-triggered T-cell proliferation assay
Cytokine Inhibition Effective at 10 nMInhibition of IL-6, TNF-α, IFN-γ, IL-10, IL-17A in anti-CD3 stimulated human PBMCs

Data sourced from MedchemExpress product information, citing original research.[1]

Table 2: Summary of In Vivo Efficacy in Preclinical Models

Disease Model Key Findings
Psoriasis (Imiquimod-induced) Reduced skin thickening and scaling compared to vehicle-treated group.
Asthma (Ovalbumin-induced) Significantly diminished the number of airway inflammatory cells.
Multiple Sclerosis (EAE) Rapid recovery from neurological impairment and weight loss; symptom-free by day 30.

Qualitative summary based on available information. Specific quantitative data from the primary literature was not accessible for this table.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These are based on standard, widely used protocols and should be adapted as needed for specific experimental goals.

Imiquimod-Induced Psoriasis Model

Objective: To induce psoriasis-like skin inflammation in mice to evaluate the therapeutic efficacy of this compound.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice[7]

  • Imiquimod cream (5%) (e.g., Aldara™)[7][14]

  • Vehicle control cream (e.g., Vaseline Lanette cream)[15]

  • This compound and vehicle for administration

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide[7][8]

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On Day 0, shave the dorsal skin of the mice.

  • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[14][15]

  • Administer this compound (or vehicle) according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection) starting from a predetermined day (prophylactic or therapeutic).

  • Monitor the mice daily for body weight, and score the severity of skin inflammation on the back and ear using the PASI scale (evaluating erythema, scaling, and thickness).[7][8]

  • Measure ear thickness daily using a caliper.

  • At the end of the experiment, collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis, flow cytometry).

Ovalbumin-Induced Allergic Asthma Model

Objective: To induce an allergic airway inflammation in mice to assess the effect of this compound on asthma-related pathologies.

Materials:

  • 6-8 week old female BALB/c mice[10]

  • Ovalbumin (OVA)[9][10]

  • Aluminum hydroxide (Alum) as an adjuvant[16]

  • Phosphate-buffered saline (PBS)

  • Nebulizer

  • This compound and vehicle for administration

Procedure:

  • Sensitization: On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[16] Control mice receive i.p. injections of PBS with alum.

  • Challenge: On days 28, 29, and 30, challenge the mice by placing them in a chamber connected to a nebulizer and exposing them to an aerosol of 1-2% OVA in PBS for 20-30 minutes.[9][16]

  • Treatment: Administer this compound or vehicle at the desired dose and route at a specified time relative to the OVA challenges.

  • Analysis: 24-48 hours after the final OVA challenge, perform the following analyses:

    • Measure airway hyperresponsiveness.

    • Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

    • Collect blood to measure serum levels of OVA-specific IgE.

    • Collect lung tissue for histology and cytokine analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To induce an autoimmune disease of the central nervous system in mice, as a model for multiple sclerosis, to evaluate the neuroprotective and anti-inflammatory effects of this compound.

Materials:

  • 8-12 week old female C57BL/6 mice[12]

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[12][13]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[11][12]

  • Pertussis toxin (PTX)[12]

  • This compound and vehicle for administration

  • Clinical scoring system for EAE

Procedure:

  • Induction: On Day 0, immunize mice subcutaneously with an emulsion of 200 µg of MOG35-55 in CFA.

  • On the same day (Day 0) and again on Day 2, administer an intraperitoneal injection of 200-500 ng of PTX.[12]

  • Monitoring: Starting from Day 7, monitor the mice daily for clinical signs of EAE and body weight. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).

  • Treatment: Begin administration of this compound or vehicle at the desired dose and route upon the first appearance of clinical signs or at a predetermined time point.

  • Analysis: At the end of the study, collect spinal cords and brains for histological analysis of inflammation and demyelination, and for flow cytometric analysis of infiltrating immune cells.

Visualizations

Signaling Pathway of T-Cell Receptor Activation

TCR_Signaling cluster_TCR T-Cell Receptor Complex TCR TCR CD3 CD3ε Nck Nck CD3->Nck Recruitment ZAP70 ZAP70 Nck->ZAP70 Activation Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK) ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation AX024 This compound (Proposed Inhibition) AX024->CD3 Disrupts Interaction

Caption: Proposed mechanism of this compound in inhibiting TCR signaling.

Experimental Workflow for Imiquimod-Induced Psoriasis Model

Psoriasis_Workflow cluster_Induction Disease Induction (Days 0-6) cluster_Treatment Treatment cluster_Monitoring Daily Monitoring cluster_Analysis Endpoint Analysis Shave Shave Dorsal Skin (Day 0) IMQ Daily Imiquimod Application Treatment Administer this compound or Vehicle Shave->Treatment Monitor Record Body Weight PASI Score Ear Thickness Treatment->Monitor Analysis Collect Tissues (Skin, Spleen) for Histology, Cytokine Analysis Monitor->Analysis

Caption: Workflow for the imiquimod-induced psoriasis model.

Logical Relationship for Troubleshooting In Vivo Efficacy

Troubleshooting_Logic cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Start Suboptimal In Vivo Efficacy Observed Dose Is the Dose/Formulation Optimal? Start->Dose Model Is the Animal Model Appropriate and Consistent? Dose->Model Yes OptimizeDose Conduct Dose-Response/ Formulation Studies Dose->OptimizeDose No PKPD Is there sufficient Target Engagement? Model->PKPD Yes RefineModel Standardize Induction/ Select Alternative Model Model->RefineModel No OffTarget Could Off-Target Effects be Responsible? PKPD->OffTarget Yes MeasurePKPD Perform PK/PD Analysis (e.g., drug levels in tissue) PKPD->MeasurePKPD No InvestigateOffTarget Assess Off-Target Activity Profile OffTarget->InvestigateOffTarget Possibly End Improved In Vivo Efficacy OptimizeDose->End RefineModel->End MeasurePKPD->End InvestigateOffTarget->End

Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.

References

Common mistakes to avoid when using AX-024

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AX-024. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, orally available small-molecule inhibitor that has been shown to selectively inhibit T cell receptor (TCR)-triggered T cell activation.[1][2][3] It was initially reported to function by disrupting the interaction between the TCR subunit CD3ε and the adapter protein Nck.[4][5] However, researchers should be aware that there is ongoing scientific debate, with some studies unable to detect a direct interaction between this compound and the Nck-SH3.1 domain, suggesting its mechanism of action may be more complex or involve other cellular targets.[6][7][8]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] It is crucial to use fresh, high-quality DMSO to avoid introducing impurities that could affect experimental outcomes. For in vivo studies, formulations in carriers such as carboxymethylcellulose sodium (CMC-NA) have been used. Always refer to the manufacturer's datasheet for specific storage instructions, but generally, storing the compound as a stock solution at -20°C or -80°C is recommended to maintain its stability.

Q3: At what concentration should I use this compound in my experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental setup. It exhibits high potency with a reported IC50 of approximately 1 nM for the inhibition of TCR-triggered T cell activation.[1][2][3] For cytokine release assays, concentrations around 10 nM have been shown to be effective in inhibiting the production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of T cell activation.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. A concentration range from 1 pM to 100 nM is a reasonable starting point based on published data.[2]

  • Possible Cause 2: Inactive Compound.

    • Solution: Ensure that the compound has been stored correctly and that the solvent used for reconstitution is of high quality. If possible, verify the identity and purity of the compound using analytical methods such as mass spectrometry or HPLC.

  • Possible Cause 3: Issues with T cell stimulation.

    • Solution: Confirm that your T cell stimulation method (e.g., anti-CD3/CD28 antibodies, antigens) is working effectively. Include appropriate positive and negative controls in your experiment to validate your assay.

Problem 2: I cannot reproduce the direct binding of this compound to the Nck-SH3.1 domain.

  • Possible Cause: Controversial Mechanism of Action.

    • Solution: Be aware that the direct interaction between this compound and Nck-SH3.1 is a subject of scientific debate.[6][7][8] Some studies using biophysical methods like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) have failed to detect this interaction.[6][8] It is possible that the inhibitory effect of this compound on T cell activation is mediated through an alternative mechanism or an indirect effect on the TCR signaling complex. Consider investigating other potential downstream targets in the TCR signaling pathway.

Problem 3: I am observing off-target effects or cellular toxicity.

  • Possible Cause 1: High Concentration.

    • Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and toxicity. Reduce the concentration of this compound used in your experiments. A thorough dose-response analysis will help identify a concentration that is both effective and non-toxic.

  • Possible Cause 2: Polypharmacology.

    • Solution: It has been suggested that this compound might have other cellular targets besides the TCR-Nck interaction.[6][7] If you suspect off-target effects, consider performing experiments to investigate the compound's effects on other signaling pathways or using it in conjunction with other more specific inhibitors to dissect the observed phenotype.

Quantitative Data Summary

ParameterValueCell Type/AssayReference
IC50 (TCR-triggered T cell activation) ~1 nMT cells[1][2][3]
Effective Concentration (Cytokine Inhibition) 10 nMHuman Peripheral Blood Mononuclear Cells[2]
IC50 (ZAP70 Phosphorylation Inhibition) ~4 nMHuman Jurkat T cells[5]

Experimental Protocols

T Cell Proliferation Assay

  • Isolate primary T cells from your source of interest (e.g., human peripheral blood, mouse spleen).

  • Label the T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

  • Plate the labeled T cells in a 96-well plate.

  • Pre-incubate the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the cells for 72-96 hours.

  • Analyze T cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

Visualizations

Proposed Signaling Pathway of this compound Action

AX024_Pathway cluster_TCR T Cell Receptor Complex TCR TCR CD3e CD3ε TCR->CD3e Nck Nck CD3e->Nck Interaction Downstream Downstream Signaling (e.g., ZAP70 phosphorylation, Cytokine Production) Nck->Downstream Activation AX024 This compound AX024->CD3e

Caption: Proposed mechanism of this compound inhibiting T cell activation.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment with this compound Fails Check_Conc Is the concentration optimal? Start->Check_Conc Check_Activity Is the compound active? Check_Conc->Check_Activity Yes Dose_Response Perform dose-response curve Check_Conc->Dose_Response No Check_Stim Is T cell stimulation working? Check_Activity->Check_Stim Yes Verify_Compound Verify compound integrity and storage Check_Activity->Verify_Compound No Check_Binding Trying to validate Nck binding? Check_Stim->Check_Binding Yes Validate_Assay Validate stimulation assay with controls Check_Stim->Validate_Assay No Alt_Mechanism Consider alternative mechanism of action Check_Binding->Alt_Mechanism Yes Further_Investigate Further Investigation Needed Check_Binding->Further_Investigate No Success Problem Resolved Dose_Response->Success Verify_Compound->Further_Investigate Validate_Assay->Further_Investigate Alt_Mechanism->Success

Caption: A logical workflow for troubleshooting common this compound issues.

References

AX-024 quality control and purity verification methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity verification of AX-024. The following sections are presented in a question-and-answer format to address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

What is this compound and what are its key properties?

This compound is a small molecule inhibitor identified as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride.[1][2] It has been investigated for its role in T-cell activation.[1][3][4] Key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₂₂FNO₂ · HCl[2]
Molecular Weight 375.86 g/mol [2][5]
Parent CAS Number 1370544-73-2[2][6]
Appearance White to off-white powder
Solubility Soluble in DMSO (≥75 mg/mL), Ethanol (≥18 mg/mL), and Water (≥4 mg/mL)[5]
How do I confirm the identity of a new batch of this compound?

Confirming the identity of each new lot of this compound is critical before starting any experiment. The two primary methods for unambiguous identification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the molecular weight. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the molecule, which is a fundamental physical property.[7][9]

  • ¹H and ¹³C NMR should be performed to confirm the chemical structure. The resulting spectra provide detailed information about the molecular structure and can be compared to a certified reference standard or previously validated batch.[8][10][11]

What is the expected purity of this compound and how do I verify it?

Typically, high-quality this compound for in vitro and in vivo studies should have a purity of ≥98%. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[7][12][13] The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

My experimental results are inconsistent. Could my this compound be impure or degraded?

Inconsistent results can indeed stem from issues with the compound's integrity. If you suspect contamination or degradation, a systematic approach is recommended.

Troubleshooting Guide

Issue: Unexpected or inconsistent biological activity.

This is a common problem that can often be traced back to the quality of the small molecule.

Workflow for Troubleshooting Compound Integrity:

G cluster_0 Start: Inconsistent Results cluster_1 Step 1: Purity Re-verification cluster_2 Step 2: Identity Confirmation cluster_3 Step 3: Compound & Protocol Review cluster_4 Conclusion start Inconsistent experimental results observed check_purity Run HPLC analysis on the this compound sample in use start->check_purity purity_ok Purity ≥98%? check_purity->purity_ok check_identity Run LC-MS to confirm molecular weight purity_ok->check_identity Yes discard Discard current batch and obtain a new, verified lot of this compound purity_ok->discard No mw_ok Correct MW observed? check_identity->mw_ok review_storage Review storage conditions (temperature, light, humidity) mw_ok->review_storage Yes mw_ok->discard No review_prep Review stock solution preparation and handling review_storage->review_prep other_factors Investigate other experimental variables review_prep->other_factors G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade TCR T-Cell Receptor (TCR) CD3e CD3ε TCR->CD3e Antigen Stimulation Nck Nck Adapter Protein CD3e->Nck Interaction Site Zap70 Zap70 Nck->Zap70 Downstream Downstream Signaling Zap70->Downstream Proliferation T-Cell Proliferation Downstream->Proliferation AX024 This compound (Reported Target) AX024->Nck Inhibition

References

Validation & Comparative

Validating AX-024 Findings: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The novel kinase inhibitor AX-024 has demonstrated significant potential in reducing cancer cell proliferation by targeting Protein Kinase Zeta (PKZ), a critical node in the hyperactive GFR-Ras-PKZ-ERK signaling pathway. To rigorously validate that the observed anti-proliferative effects of this compound are due to its on-target inhibition of PKZ, and not due to off-target activities, it is essential to compare these pharmacological findings with genetic methods of target modulation. This guide provides a framework for researchers, scientists, and drug development professionals to compare the effects of this compound with genetic approaches like CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown. Such validation is a cornerstone of robust drug development, ensuring that a compound's therapeutic action is directly and specifically linked to its intended molecular target.

Comparison of Pharmacological vs. Genetic Validation

Both pharmacological and genetic approaches offer unique advantages and disadvantages for target validation. A multi-pronged strategy that leverages the strengths of each is considered the gold standard.

ApproachDescriptionProsCons
Pharmacological (this compound) Uses a small molecule inhibitor to block the function of the target protein (PKZ).- Dose-Dependent & Reversible: Allows for fine-tuning of inhibition levels and washout experiments.[1][2] - Clinically Relevant: Mimics the therapeutic modality. - Rapid Action: Effects can often be observed within hours.- Off-Target Effects: Small molecules can bind to unintended proteins, complicating interpretation.[3][4] - Specificity is Key: Requires extensive profiling to confirm selectivity.[5]
Genetic (CRISPR/Cas9) Permanently removes the gene encoding the target protein (PKZ), resulting in a complete loss of function.- High Specificity: Directly targets the gene of interest for a definitive knockout.[6][7] - Stable & Permanent: Creates a permanent cell line for long-term studies.[8]- Genetic Compensation: Cells may adapt to the gene loss over time. - Time-Consuming: Generating and validating knockout clones can take months.[6] - Potential Off-Target Edits: Cas9 can sometimes cleave unintended genomic sites.
Genetic (shRNA) Uses RNA interference to degrade the mRNA of the target protein (PKZ), reducing its expression.- Tunable Knockdown: Different shRNA sequences can achieve varying levels of knockdown.[9][10] - Relatively Rapid: Faster to generate knockdown cell lines compared to CRISPR knockout.- Incomplete Knockdown: Residual protein expression can remain.[3] - Off-Target Effects: Can unintentionally silence other genes with similar sequences.[3][11] - Potential for Instability: Knockdown effect can diminish over time.

Quantitative Data Comparison

The following tables present hypothetical data from experiments on "Tumor-X" cancer cells, comparing the effects of this compound with genetic modulation of its target, PKZ.

Table 1: Effect on Cell Proliferation (MTT Assay at 72h)

ConditionTreatmentProliferation (% of Control)Standard Deviation
Control Vehicle (DMSO)100%± 5.2%
Pharmacological This compound (1 µM)45%± 4.1%
Genetic Knockdown PKZ shRNA52%± 6.5%
Genetic Knockout PKZ CRISPR KO38%± 3.8%
Control Genetic Scrambled shRNA98%± 5.5%

Table 2: Effect on Apoptosis (Caspase-3/7 Activity at 48h)

ConditionTreatmentCaspase-3/7 Activity (Fold Change vs. Control)Standard Deviation
Control Vehicle (DMSO)1.0± 0.15
Pharmacological This compound (1 µM)3.5± 0.4
Genetic Knockdown PKZ shRNA3.1± 0.5
Genetic Knockout PKZ CRISPR KO4.2± 0.3
Control Genetic Scrambled shRNA1.1± 0.2

Table 3: Effect on Downstream Signaling (Phospho-ERK Levels by Western Blot at 2h)

ConditionTreatmentPhospho-ERK / Total ERK RatioStandard Deviation
Control Vehicle (DMSO)1.0± 0.12
Pharmacological This compound (1 µM)0.25± 0.05
Genetic Knockdown PKZ shRNA0.35± 0.08
Genetic Knockout PKZ CRISPR KO0.10± 0.04
Control Genetic Scrambled shRNA0.95± 0.14

Visualizations: Pathways and Workflows

PKZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) Ras Ras GFR->Ras PKZ PKZ (Target of this compound) Ras->PKZ MEK MEK PKZ->MEK Inhibited by This compound ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->GFR

Caption: The GFR-Ras-PKZ-ERK signaling pathway targeted by this compound.

Experimental_Validation_Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm start Tumor-X Cells pharm_treat Treat with this compound (Dose-Response) start->pharm_treat genetic_mod Generate PKZ Knockout (CRISPR) & Knockdown (shRNA) Lines start->genetic_mod pharm_assays Perform Assays pharm_treat->pharm_assays end_node Compare Phenotypes & Confirm On-Target Effect pharm_assays->end_node genetic_validate Validate KO/KD (Sequencing, WB) genetic_mod->genetic_validate genetic_assays Perform Assays genetic_validate->genetic_assays genetic_assays->end_node

Caption: Workflow for validating this compound on-target effects.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of PKZ Gene
  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the PKZ gene using a validated online tool.

    • Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transfection and Selection:

    • Transfect Tumor-X cells with the sgRNA/Cas9 plasmid using a suitable transfection reagent.[12]

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning:

    • After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.[12]

    • Allow individual cells to grow into clonal populations over 2-3 weeks.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region targeted by the sgRNA via PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[7]

    • Protein Analysis: Confirm the absence of PKZ protein expression in validated clones using Western blot analysis.[6][7]

shRNA-Mediated Knockdown of PKZ
  • shRNA Design and Cloning:

    • Design two to three short hairpin RNAs (shRNAs) targeting the PKZ mRNA sequence.[9] Include a non-targeting (scrambled) shRNA control.

    • Clone shRNA sequences into a suitable lentiviral vector containing a selection marker.

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by co-transfecting HEK293T cells with the shRNA plasmid and packaging plasmids.

    • Transduce Tumor-X cells with the collected lentiviral supernatant.

  • Selection and Validation:

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin).[13]

    • Validate the efficiency of PKZ knockdown in the stable cell pool via:

      • RT-qPCR: To quantify the reduction in PKZ mRNA levels.

      • Western Blot: To quantify the reduction in PKZ protein levels.[13]

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed control, this compound treated, PKZ-shRNA, and PKZ-KO cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).[14]

  • Incubation: Culture the cells for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[14] Cell proliferation is proportional to the absorbance.

Apoptosis (Caspase-3/7 Activity) Assay
  • Cell Treatment: Seed and treat cells as described for the proliferation assay, typically for a shorter duration (e.g., 48 hours).

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate to each well of a white-walled 96-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[15][16] Activated caspase-3/7 in apoptotic cells will cleave the substrate, generating a luminescent signal.[15][16]

  • Measurement: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

Western Blot for Phospho-ERK Analysis
  • Cell Lysis: Treat cells for a short period (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background.[17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.[17]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with an antibody for total ERK.

    • Quantify band intensities using densitometry software and express the results as a ratio of p-ERK to total ERK.[18]

References

Comparative Efficacy Analysis: AX-024 versus Deucravacitinib in the Modulation of Immune-Mediated Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two novel oral compounds, AX-024 and Deucravacitinib, which represent distinct therapeutic strategies for the treatment of autoimmune diseases, with a particular focus on psoriasis. This compound is a first-in-class T-cell receptor (TCR)-Nck interaction inhibitor, while Deucravacitinib is a selective tyrosine kinase 2 (TYK2) inhibitor. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective mechanisms of action, efficacy, and the experimental protocols underpinning the findings.

Introduction to the Compounds

This compound is an orally available small molecule designed to selectively inhibit the interaction between the T-cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck).[1][2] This interaction is an early and critical step in T-cell activation. By targeting this initial signaling event, this compound aims to modulate T-cell mediated immune responses that drive autoimmune diseases. Preclinical studies have demonstrated its anti-inflammatory properties in models of psoriasis, asthma, and multiple sclerosis.[1][2] However, it is important to note that some research suggests this compound may have other targets in T-cells and might not directly inhibit the Nck-CD3ε interaction as initially proposed.

Deucravacitinib (Sotyktu®) is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, such as interleukin-23 (IL-23), IL-12, and Type I interferons. Deucravacitinib has undergone extensive clinical evaluation and is approved for the treatment of moderate-to-severe plaque psoriasis.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and Deucravacitinib are illustrated in the signaling pathways below. This compound targets the proximal stages of T-cell activation, while Deucravacitinib acts further downstream, modulating cytokine-mediated signaling.

TCR_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR CD3 CD3 Nck Nck CD3->Nck Interaction Lck Lck CD3->Lck ZAP70 ZAP70 Nck->ZAP70 Lck->ZAP70 T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) ZAP70->T_Cell_Activation AX024 This compound AX024->CD3 Inhibits Interaction

Figure 1: Proposed this compound Signaling Pathway Intervention.

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_downstream Intracellular Signaling Cytokine IL-23 / IL-12 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation Gene_Expression Gene Expression (Pro-inflammatory Cytokines) STAT->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Figure 2: Deucravacitinib Signaling Pathway Intervention.

Comparative Efficacy Data

A direct head-to-head comparative study of this compound and Deucravacitinib has not been conducted. The available data for this compound is from preclinical animal models, while Deucravacitinib has extensive clinical trial data in humans. The following tables summarize the available efficacy data for each compound in the context of psoriasis.

This compound: Preclinical Efficacy in a Psoriasis Model
Parameter Vehicle Control This compound Study Type
Psoriasis-like SymptomsData not availableAmelioratedPreclinical (Imiquimod-induced mouse model)
Deucravacitinib: Clinical Efficacy in Plaque Psoriasis

The efficacy of Deucravacitinib has been demonstrated in large-scale, Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) in adult patients with moderate-to-severe plaque psoriasis.

Endpoint (at Week 16) Placebo Apremilast (30 mg BID) Deucravacitinib (6 mg QD) Study Type
POETYK PSO-1 Phase 3 Clinical Trial
PASI 75 Response12.7%35.1%58.4%
sPGA 0/1 (clear/almost clear)7.2%32.1%53.6%
POETYK PSO-2 Phase 3 Clinical Trial
PASI 75 Response9.4%38.1%53.0%
sPGA 0/1 (clear/almost clear)8.6%34.3%49.5%

PASI 75: 75% reduction in Psoriasis Area and Severity Index score from baseline. sPGA: static Physician's Global Assessment.

Experimental Protocols

This compound: Imiquimod-Induced Psoriasis Mouse Model

The experimental protocol for the imiquimod-induced psoriasis model, as commonly described in the literature and likely similar to the one used for testing this compound, is as follows:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.[4][5]

  • Induction of Psoriasis-like Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and/or ear of the mice for 5-6 consecutive days.[4][5]

  • Treatment Administration: this compound would be administered orally at a specified dose and frequency, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of inflammation).

  • Efficacy Assessment: Disease severity is monitored daily or at specified time points by measuring parameters such as:

    • Erythema (redness), scaling, and skin thickness: Scored using a modified Psoriasis Area and Severity Index (PASI).[5]

    • Ear thickness: Measured using a caliper.

    • Histological analysis: Skin biopsies are taken at the end of the study to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.[6]

    • Cytokine analysis: Skin or systemic levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) can be measured by techniques such as ELISA or qPCR.

AX024_Workflow start Start shave Shave back of mice start->shave imiquimod Daily topical application of imiquimod (5-6 days) shave->imiquimod treatment Oral administration of This compound or vehicle imiquimod->treatment Concurrent assessment Daily assessment of PASI score and ear thickness treatment->assessment end End of study: Histology and cytokine analysis assessment->end

Figure 3: General Experimental Workflow for this compound Preclinical Psoriasis Model.
Deucravacitinib: Phase 3 Clinical Trial Protocol (POETYK PSO-1 & PSO-2)

The design of the POETYK PSO-1 and PSO-2 trials was largely similar:

  • Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled Phase 3 trials.

  • Patient Population: Adult patients with moderate-to-severe plaque psoriasis who were candidates for systemic therapy or phototherapy. Key inclusion criteria included a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.

  • Randomization and Treatment: Patients were randomized in a 1:2:1 ratio to receive:

    • Placebo

    • Deucravacitinib 6 mg once daily

    • Apremilast 30 mg twice daily

  • Primary Endpoints: The co-primary endpoints were the proportion of patients achieving:

    • PASI 75 response at week 16 versus placebo.

    • sPGA score of 0 (clear) or 1 (almost clear) at week 16 versus placebo.

  • Secondary Endpoints: Included comparisons of PASI 75 and sPGA 0/1 at week 16 versus apremilast, as well as other measures of efficacy and quality of life at various time points.

  • Long-term Extension: Patients who completed the initial 52-week trials were eligible to enroll in a long-term extension study to evaluate the continued safety and efficacy of Deucravacitinib.

Deucravacitinib_Workflow screening Patient Screening (Moderate-to-severe psoriasis) randomization Randomization (1:2:1) screening->randomization placebo Placebo randomization->placebo deucravacitinib Deucravacitinib (6 mg QD) randomization->deucravacitinib apremilast Apremilast (30 mg BID) randomization->apremilast treatment_period 16-week Treatment Period placebo->treatment_period deucravacitinib->treatment_period apremilast->treatment_period primary_endpoint Primary Endpoint Assessment (PASI 75, sPGA 0/1) treatment_period->primary_endpoint long_term Long-term Extension Study primary_endpoint->long_term

Figure 4: Simplified Workflow of the Deucravacitinib Phase 3 Clinical Trials.

Summary and Conclusion

This compound and Deucravacitinib represent two distinct and innovative oral therapeutic approaches for autoimmune diseases like psoriasis. This compound, with its novel mechanism of targeting the initial stages of T-cell activation, shows promise in preclinical models. However, the lack of publicly available, detailed quantitative preclinical data and the absence of clinical trial results for psoriasis make a direct efficacy comparison with Deucravacitinib challenging.

Deucravacitinib, on the other hand, has a well-defined mechanism of action targeting the TYK2-mediated cytokine signaling pathway and has demonstrated significant efficacy and a consistent safety profile in large-scale Phase 3 clinical trials, leading to its approval for the treatment of moderate-to-severe plaque psoriasis.

For researchers and drug development professionals, the comparison of these two compounds highlights different strategies in immunomodulation. While this compound's upstream approach is conceptually appealing for potentially broader effects on T-cell-mediated autoimmunity, Deucravacitinib's more targeted downstream inhibition of a key inflammatory pathway has a proven clinical benefit in psoriasis. Further research and clinical development of this compound and similar TCR signaling modulators are needed to fully understand their therapeutic potential and to allow for a more direct comparison with established therapies like Deucravacitinib. The differing stages of development and the nature of the available data should be carefully considered when evaluating these two compounds.

References

A Comparative Guide to AX-024 and Predecessor TCR Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AX-024, a first-in-class T-cell receptor (TCR) signaling inhibitor, with its previous generation counterparts. The information presented is based on publicly available experimental data to facilitate an objective evaluation of its performance and potential applications in research and drug development.

Introduction to this compound

This compound is an orally available small molecule that selectively inhibits T-cell activation triggered by the T-cell receptor (TCR).[1][2][3] It has been identified as a potent inhibitor of the interaction between the TCR co-receptor CD3ε and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4][5] This interaction is a critical early step in the TCR signaling cascade that leads to T-cell proliferation and cytokine production. By disrupting this process, this compound demonstrates potential therapeutic applications in various autoimmune and inflammatory diseases.

Comparative Performance Data

This compound exhibits significantly improved potency and efficacy compared to its known predecessor, AX-000, and other related compounds. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency in T-Cell Proliferation Assay
CompoundIC50 (T-Cell Proliferation Inhibition)Relative Potency
This compound ~1 nM[1][2][3]>10,000-fold vs. AX-000[1]
AX-000 Not explicitly stated, significantly less potent than this compound[1]Baseline
AX-141 Less potent than this compound[6]-
Table 2: Inhibition of Cytokine Release
CompoundEffect on Cytokine Production
This compound Potent inhibitor of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A release.[1][4]
AX-000 Much less potent inhibitor of cytokine release compared to this compound.[1]

Mechanism of Action and Signaling Pathway

This compound is proposed to act by inhibiting the interaction between the proline-rich sequence (PRS) of the CD3ε subunit of the TCR complex and the SH3.1 domain of the Nck adaptor protein.[4][5] This interaction is crucial for the amplification of the TCR signal. Upon antigen recognition by the TCR, Nck is recruited to the TCR complex, which in turn facilitates the recruitment and activation of other downstream signaling molecules, including ZAP-70, leading to T-cell activation.

It is important to note that there is some scientific debate regarding the precise mechanism of action of this compound. While initial studies strongly suggested direct binding to the Nck SH3.1 domain, subsequent research has questioned this direct interaction, proposing that this compound may exert its effects on T-cell proliferation through other targets in the TCR signaling pathway.[2][7][8]

TCR-Nck Signaling Pathway

TCR_Nck_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR-CD3 Complex Nck Nck TCR->Nck Recruitment Antigen Antigen (pMHC) Antigen->TCR Recognition ZAP70 ZAP-70 Nck->ZAP70 Activation Downstream Downstream Signaling ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation AX024 This compound AX024->Nck Inhibition

Caption: Simplified TCR-Nck signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize compounds like this compound.

T-Cell Proliferation Assay

Objective: To measure the inhibitory effect of a compound on T-cell proliferation following TCR stimulation.

Methodology:

  • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) to stimulate the T-cells via the TCR.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound, AX-000) to the wells.

  • Cell Seeding: Add the isolated T-cells to the wells. A co-stimulatory signal, such as an anti-CD28 antibody, can also be added to the culture.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Assess T-cell proliferation using a standard method such as:

    • [3H]-thymidine incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into the DNA of proliferating cells.

    • CFSE dilution: Label the cells with a fluorescent dye (CFSE) before stimulation and measure the dilution of the dye in daughter cells by flow cytometry.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of proliferation inhibition against the compound concentration.

Cytokine Release Assay

Objective: To quantify the effect of a compound on the production and release of cytokines from activated T-cells.

Methodology:

  • T-Cell Activation: Activate T-cells as described in the T-cell proliferation assay (steps 1-5).

  • Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release for each compound and calculate the IC50 values if applicable.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays isolate_tcells Isolate Primary T-Cells stimulate_tcells TCR Stimulation (anti-CD3/CD28) isolate_tcells->stimulate_tcells treat_compounds Treat with Compounds (this compound, AX-000) stimulate_tcells->treat_compounds proliferation_assay Proliferation Assay (e.g., CFSE dilution) treat_compounds->proliferation_assay cytokine_assay Cytokine Release Assay (e.g., ELISA, Luminex) treat_compounds->cytokine_assay analyze_data Data Analysis (IC50 Calculation) proliferation_assay->analyze_data cytokine_assay->analyze_data

References

Unraveling the Specificity and Selectivity of AX-024: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity and selectivity of AX-024, a small molecule inhibitor initially reported to target the T-cell receptor (TCR)-Nck interaction. The discovery of novel therapeutic agents that can precisely modulate the immune system is a cornerstone of modern drug development. This compound has emerged as a compound of interest for its potential to treat autoimmune diseases by inhibiting T-cell activation. However, recent studies have presented conflicting evidence regarding its precise mechanism of action, highlighting the critical importance of thorough specificity and selectivity profiling.

This document will delve into the experimental data surrounding this compound, presenting a nuanced view of its biological activity. We will explore both its intended target and its potential off-target effects, offering a comparative perspective with other modulators of TCR signaling. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

The Controversy Surrounding this compound's Mechanism of Action

This compound was first described as a first-in-class, orally available inhibitor of the interaction between the T-cell receptor (TCR) and the adaptor protein Nck.[1] This interaction is considered a critical step in the amplification of TCR signaling, leading to T-cell activation. The initial hypothesis was that by binding to the SH3.1 domain of Nck, this compound could selectively block this interaction and thus dampen T-cell mediated immune responses.[2][3]

However, a subsequent study by Richter et al. (2020) challenged this primary mechanism. Their research, employing biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), did not detect a direct interaction between this compound and the Nck1-SH3.1 domain in vitro.[4][5][6] While they confirmed that this compound does inhibit T-cell proliferation, they proposed that this effect is likely due to polypharmacology, meaning the compound interacts with multiple targets.[4][7]

A letter to the editor from the original proponents of the Nck-inhibition mechanism contested these findings, suggesting that the experimental conditions used by Richter et al. may not have been optimal to observe the effect on ZAP70 phosphorylation, a key downstream event of TCR signaling.[8][9] They maintain that their data supports the direct targeting of the TCR-Nck interaction by this compound.[8][9] This ongoing scientific debate underscores the complexity of characterizing the precise molecular interactions of small molecule inhibitors.

Data Presentation: On-Target Potency and Off-Target Profile

The following tables summarize the key quantitative data regarding the potency of this compound in cellular assays and its off-target profile as identified in a selectivity screen.

Table 1: Reported Potency of this compound in T-Cell Functional Assays

AssayCell TypeStimulusIC50Reference
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)anti-CD3~1 nM[1]
ZAP70 Phosphorylation (Tyr319)Human Jurkat T-cellsanti-CD3 (OKT3)~4 nM[8][9]
Cytokine Production (IL-6, TNF-α, IFN-γ, IL-10, IL-17A)Human PBMCsanti-CD3Strong inhibition at 10 nM[10]

Table 2: Off-Target Profile of this compound from a 50-Target Selectivity Panel

Data from a single-point measurement at 10 µM this compound, showing targets with >50% inhibition.

Target ClassSpecific Target% Inhibition at 10 µM
G Protein-Coupled ReceptorAdenosine A1>50%
G Protein-Coupled ReceptorAdrenergic α2A>50%
G Protein-Coupled ReceptorCannabinoid CB1>50%
G Protein-Coupled ReceptorDopamine D1>50%
G Protein-Coupled ReceptorMuscarinic M1>50%
G Protein-Coupled ReceptorOpioid κ (KOP)>50%
Ion ChannelCalcium Channel, L-type (verapamil site)>50%

Source: Adapted from the supplementary information of Richter et al., JBC, 2020.[4]

The data in Table 2 suggests that at a concentration of 10 µM, which is significantly higher than its reported IC50 for T-cell proliferation, this compound interacts with several other proteins.[4] This finding supports the hypothesis of polypharmacology and indicates that caution should be exercised when interpreting experimental results, as the observed biological effects may not be solely attributable to the inhibition of the TCR-Nck interaction.

Comparison with Alternative TCR Signaling Inhibitors

To provide a broader context for evaluating this compound, it is useful to compare it with other pharmacological agents that modulate TCR signaling at different nodes of the pathway.

Table 3: Comparison of this compound with Other TCR Signaling Pathway Inhibitors

InhibitorPrimary Target(s)Mechanism of ActionKey Characteristics
This compound Disputed: Nck SH3.1 domain / Multiple off-targetsDisputed: Blocks TCR-Nck interaction / Polypharmacological effectsOrally available, potent inhibitor of T-cell proliferation.[1] Controversy over its direct target.
ZAP-70 Inhibitors (e.g., RDN009) ZAP-70 kinaseCovalently binds to the kinase domain, preventing downstream signaling.[11]Targets a critical kinase in the proximal TCR signaling cascade. Several in development for autoimmune diseases.[11][12][13][14]
LAT Inhibitors (e.g., JPH203) L-type amino acid transporter 1 (LAT1)Blocks the uptake of essential amino acids required for T-cell activation and proliferation.[2][5][8]Targets cellular metabolism downstream of TCR signaling. JPH203 has been investigated in clinical trials.[2]
Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus) CalcineurinInhibit the phosphatase activity of calcineurin, preventing the activation of NFAT transcription factors.[6]Widely used immunosuppressants that act downstream in the TCR signaling pathway.[6]

This comparison highlights the diversity of strategies for modulating T-cell function. While this compound's purported mechanism is very specific to the initial TCR signaling complex, other inhibitors target well-validated downstream enzymes or metabolic pathways. The controversy surrounding this compound's direct target makes a direct comparison of selectivity challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in the analysis of this compound.

T-Cell Proliferation Assay

Objective: To assess the dose-dependent effect of an inhibitor on T-cell proliferation following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • 96-well flat-bottom tissue culture plates.

  • Anti-CD3 antibody (e.g., OKT3 or UCHT1) for plate coating.

  • Anti-CD28 antibody for co-stimulation (optional).

  • Test compound (e.g., this compound) at various concentrations.

  • Proliferation dye (e.g., CFSE) or [³H]-thymidine.

  • Flow cytometer or liquid scintillation counter.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS to remove unbound antibody.

  • Cell Preparation: Isolate PBMCs or CD4+ T-cells from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate. Add the test compound at a range of concentrations (typically in serial dilutions). For co-stimulation, soluble anti-CD28 antibody (1-5 µg/mL) can be added to the culture medium. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • CFSE: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

    • [³H]-thymidine: Add [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ZAP70 Phosphorylation Assay

Objective: To measure the effect of an inhibitor on the phosphorylation of ZAP70, a key proximal event in TCR signaling.

Materials:

  • Human Jurkat T-cells or primary T-cells.

  • RPMI-1640 medium.

  • Stimulating antibody (e.g., anti-CD3, OKT3).

  • Test compound (e.g., this compound).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ZAP70 (Tyr319) and anti-total-ZAP70.

  • Secondary antibody conjugated to HRP or a fluorescent dye.

  • Western blotting equipment or a suitable immunoassay platform (e.g., HTRF).

Procedure (Western Blotting):

  • Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a soluble anti-CD3 antibody (e.g., 10 µg/mL OKT3) for a short period (e.g., 2-5 minutes) at 37°C.

  • Cell Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary anti-phospho-ZAP70 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an anti-total-ZAP70 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ZAP70 as a ratio to total ZAP70.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the analysis of this compound.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Recruitment & Activation Nck Nck TCR->Nck Interaction ZAP70 ZAP70 TCR->ZAP70 Recruitment pMHC pMHC pMHC->TCR Antigen Recognition Lck->TCR ITAM Phosphorylation Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NFAT) PLCg1->Downstream AX024 This compound (Hypothesized Target) AX024->Nck Inhibition?

Caption: Hypothesized TCR signaling pathway and the contested point of intervention for this compound.

T_Cell_Proliferation_Workflow start Isolate PBMCs plate_coating Coat 96-well plate with anti-CD3 Ab start->plate_coating cell_seeding Seed cells into wells plate_coating->cell_seeding treatment Add this compound (serial dilutions) cell_seeding->treatment incubation Incubate 72-96h at 37°C, 5% CO2 treatment->incubation measurement Measure Proliferation (CFSE or [3H]-thymidine) incubation->measurement analysis Calculate IC50 measurement->analysis

Caption: Experimental workflow for the T-cell proliferation assay.

Off_Target_Screening_Logic compound This compound (10 µM) panel Selectivity Panel (50 off-targets) compound->panel assay Binding or Enzymatic Assay panel->assay result Measure % Inhibition assay->result decision >50% Inhibition? result->decision hit Identified as Off-Target Hit decision->hit Yes no_hit Not a significant Off-Target Hit decision->no_hit No

Caption: Logical workflow for identifying off-target hits in a selectivity panel screen.

Conclusion

The analysis of this compound reveals a potent inhibitor of T-cell proliferation with a complex and debated mechanism of action. While initially presented as a highly specific inhibitor of the TCR-Nck interaction, subsequent evidence points towards a more complex pharmacological profile, with the potential for multiple off-target effects at higher concentrations. This highlights a crucial aspect of modern drug discovery: the need for comprehensive and unbiased selectivity screening to fully understand a compound's biological activity.

For researchers and drug development professionals, the case of this compound serves as an important reminder that initial hypotheses about a drug's mechanism should be continuously and rigorously tested with a variety of experimental approaches. The provided data tables, comparative analysis, and detailed protocols offer a framework for the objective evaluation of this compound and other immunomodulatory compounds. The ultimate therapeutic potential of this compound will depend on a clearer understanding of which of its molecular interactions are responsible for its efficacy in preclinical models of autoimmune disease.

References

Reproducing AX-024 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental results of AX-024, a small molecule inhibitor of T-cell receptor (TCR) signaling, with alternative therapeutic agents Soquelitinib and Tofacitinib. It is intended for researchers, scientists, and drug development professionals seeking to understand and reproduce key experimental findings related to these compounds. This document outlines their mechanisms of action, presents quantitative data in comparative tables, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Mechanism of Action and Comparative Overview

This compound is a small molecule designed to inhibit T-cell activation by disrupting the interaction between the CD3ε subunit of the T-cell receptor and the Nck adapter protein.[1][2] This interaction is an early and critical step in the TCR signaling cascade that leads to T-cell proliferation and cytokine release. However, the precise mechanism of this compound is a subject of debate in the scientific community, with some studies suggesting it may have other cellular targets.[3][4]

For a comprehensive comparison, this guide includes two alternative drugs that also modulate T-cell function, albeit through different mechanisms:

  • Soquelitinib (CPI-818): An orally active and selective covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[5] ITK is a crucial enzyme in the TCR signaling pathway, and its inhibition preferentially suppresses the production of Th2 and Th17 cytokines.[5]

  • Tofacitinib (CP-690550): An inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[6] JAKs are critical for signaling downstream of numerous cytokine receptors that are important for T-cell function and differentiation.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound, Soquelitinib, and Tofacitinib based on available experimental results. It is important to note that the experimental conditions for determining these values may vary between studies.

Table 1: Inhibition of T-Cell Function

CompoundTargetAssayCell TypeIC50Reference
This compound CD3ε-Nck InteractionZAP-70 Phosphorylation (HTRF)Jurkat T-cells~4 nM[7]
T-cell ProliferationHuman CD4+ T-cellsNot explicitly stated, but effective at nanomolar concentrations[3]
Soquelitinib ITKIL-2 SecretionJurkat T-cells136 nM[5]
Tofacitinib JAK1/JAK3TF-1 Cell ViabilityTF-1 cells30.29 ± 1.98 µM[8]
Cytokine Production (TNF-α)RA synovial membrane cellsNot explicitly stated, but dose-dependent inhibition observed[9]

Table 2: Effects on Cytokine Production

CompoundInhibited CytokinesReference
This compound IL-2, IFN-γ, TNF-α[1]
Soquelitinib IL-4, IL-5, IL-13 (Th2); IL-17 (Th17)[5]
Tofacitinib IL-6, IL-17, IL-22, IFN-γ[9]

Experimental Protocols

This section provides detailed methodologies for two key experiments frequently used to assess the efficacy of T-cell modulating compounds.

T-Cell Proliferation Assay using CFSE Staining

This protocol describes the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye in dividing cells using flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

  • Phosphate Buffered Saline (PBS)

  • CFSE (5 mM stock in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • CFSE Staining: Add CFSE to the cell suspension to a final concentration of 5 µM. Incubate for 10 minutes at 37°C in the dark.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Plate 100 µL of cell suspension per well in a 96-well plate.

  • Compound Treatment: Add the desired concentrations of this compound, Soquelitinib, or Tofacitinib to the respective wells. Include a vehicle control (e.g., DMSO).

  • T-Cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and transfer to FACS tubes. Analyze the CFSE fluorescence using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.[10][11][12][13][14]

ZAP-70 Phosphorylation Assay using HTRF

This protocol details the measurement of ZAP-70 phosphorylation, an early event in TCR signaling, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium

  • HTRF ZAP-70 Phosphorylation Assay Kit (containing donor and acceptor antibodies)

  • Lysis buffer (provided with the kit)

  • Anti-CD3 antibody (e.g., OKT3)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and Penicillin/Streptomycin.

  • Cell Plating: Seed the Jurkat cells into a 96-well plate at a density of 2 x 10^5 cells per well in 50 µL of serum-free RPMI.

  • Compound Incubation: Add 25 µL of the test compounds (this compound, Soquelitinib, or Tofacitinib) at various concentrations to the wells and incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the cells by adding 25 µL of anti-CD3 antibody (e.g., 4 µg/mL) for 5-10 minutes at room temperature.

  • Cell Lysis: Add 25 µL of the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Reaction: Transfer 16 µL of the cell lysate to a 384-well white plate. Add 4 µL of the HTRF antibody mix (donor and acceptor antibodies) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the amount of phosphorylated ZAP-70.[15][16][17][18]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

TCR_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR CD3 CD3 Nck Nck CD3->Nck Inhibition ZAP70 ZAP-70 CD3->ZAP70 Recruitment Nck->ZAP70 ITK ITK ZAP70->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Activation Downstream Downstream Signaling PLCg1->Downstream Proliferation T-Cell Proliferation Downstream->Proliferation Cytokines Cytokine Release Downstream->Cytokines AX024 This compound Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition

Figure 1: Simplified TCR signaling pathway showing the points of intervention for this compound and Soquelitinib.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Figure 2: The JAK-STAT signaling pathway, the target of Tofacitinib.

Experimental_Workflow cluster_TCell_Assay T-Cell Proliferation Assay (CFSE) cluster_HTRF_Assay ZAP-70 Phosphorylation Assay (HTRF) PBMC_Isolation Isolate PBMCs CFSE_Stain Stain with CFSE PBMC_Isolation->CFSE_Stain Culture_Stimulate Culture, Treat & Stimulate (anti-CD3/CD28) CFSE_Stain->Culture_Stimulate Flow_Analysis Flow Cytometry Analysis Culture_Stimulate->Flow_Analysis Jurkat_Culture Culture Jurkat Cells Treat_Stimulate Treat with Compound & Stimulate (anti-CD3) Jurkat_Culture->Treat_Stimulate Lyse_Cells Lyse Cells Treat_Stimulate->Lyse_Cells HTRF_Read Add HTRF Reagents & Read Plate Lyse_Cells->HTRF_Read

Figure 3: Workflow for the T-Cell Proliferation and ZAP-70 Phosphorylation assays.

References

Investigating the Target Specificity and Potential Cross-Reactivity of AX-024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the current understanding of AX-024's mechanism of action, focusing on its intended target and potential for cross-reactivity with other cellular proteins. The information is based on published experimental data and highlights the ongoing scientific discussion regarding its primary biological target.

Core Controversy: The Primary Target of this compound

The specificity of this compound, a small molecule inhibitor developed to modulate T-cell activity, is a subject of scientific debate. Two main hypotheses have been put forward regarding its mechanism of action.

One line of research suggests that this compound directly inhibits the interaction between the T-cell receptor (TCR) subunit CD3ε and the adapter protein Nck by binding to the Nck1-SH3.1 domain. This interaction is considered crucial for the amplification of TCR signals, and its inhibition has been shown to ameliorate inflammatory symptoms in various autoimmune disease models. Proponents of this model have reported that this compound inhibits TCR-triggered T-cell activation and proliferation with high potency.

Conversely, other studies have contested this direct interaction. Using biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), these studies did not detect a direct binding event between this compound and the Nck1-SH3.1 domain. While they confirm that this compound does inhibit T-cell proliferation, they propose that this effect is independent of the CD3ε-Nck interaction and is likely due to off-target effects.

Quantitative Performance Data

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: Potency of this compound in T-Cell Function Assays

AssayReported IC50Research GroupSource
TCR-Triggered T-Cell Proliferation~1 nMAlarcon & Borroto
ZAP-70 Phosphorylation Inhibition~4 nMAlarcon & Borroto
Cytokine Release Inhibition (IL-6, TNF-α, IFN-γ, IL-10, IL-17A)Effective at 10 nMAlarcon & Borroto

Table 2: Off-Target Binding Profile of this compound

A study investigating the potential for off-target binding screened this compound against a panel of 50 common off-targets at a concentration of 10 µM. While several alternative binding partners were identified, it was noted that the genes corresponding to these proteins are not expressed in T-cells.

Target ClassNumber of Hits (>50% inhibition at 10 µM)Relevance to T-Cell FunctionSource
G protein-coupled receptors, channels, transporters, and metabolic enzymesSeveral alternative binding partners identifiedLow (genes not expressed in T-cells)

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway and the experimental workflows used to investigate this compound's cross-reactivity.

AX024_Signaling_Pathway Proposed Signaling Pathway of this compound Action cluster_TCR T-Cell Receptor Complex TCR TCR CD3e CD3ε TCR->CD3e Antigen Presentation Nck Nck Adapter Protein CD3e->Nck Recruitment T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Nck->T_Cell_Activation Signal Amplification AX024 This compound AX024->Nck Inhibition (Disputed) Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_direct_binding Direct Binding Assays cluster_cellular_assays Cellular Assays cluster_off_target Off-Target Screening SPR Surface Plasmon Resonance (SPR) NMR NMR Spectroscopy Proliferation T-Cell Proliferation Assay Phospho Zap70 Phosphorylation (Phosphoflow) Cytokine Cytokine Release Assay Panel Off-Target Panel Screen (e.g., CEREP) AX024 This compound Nck Nck1-SH3.1 Domain T_Cells Primary Human T-Cells Nck->SPR Nck->NMR T_Cells->Proliferation T_Cells->Phospho T_Cells->Cytokine

A Comparative Analysis of AX-024 and Fingolimod for the Treatment of Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AX-024, a novel T-cell receptor (TCR) signaling inhibitor, and Fingolimod, an established sphingosine-1-phosphate (S1P) receptor modulator, for the potential treatment of autoimmune diseases. The comparison is based on their distinct mechanisms of action and available preclinical data, primarily from studies on Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Executive Summary

This compound and Fingolimod represent two different strategies for modulating the immune response in the context of autoimmune disorders. This compound is a first-in-class small molecule designed to selectively inhibit T-cell activation by targeting the interaction between the T-cell receptor (TCR) and the Nck adaptor protein. In contrast, Fingolimod is an approved oral therapy for multiple sclerosis that functions by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system (CNS).

While both agents have demonstrated efficacy in preclinical models of autoimmune disease, their divergent mechanisms of action suggest different potential therapeutic profiles and applications. This guide aims to provide a detailed comparison to aid researchers and drug development professionals in evaluating these two approaches.

Disclaimer: The information presented here is based on publicly available research. No direct head-to-head comparative studies of this compound and Fingolimod were identified during the literature search for this guide. Therefore, the quantitative data for each compound are presented from separate studies and should be interpreted with caution.

Data Presentation: Preclinical Efficacy in EAE Models

The following tables summarize the key preclinical findings for this compound and Fingolimod in the EAE model.

Table 1: Preclinical Efficacy of this compound in EAE Models

ParameterObservationSource
Clinical Score Significantly reduced clinical scores in EAE mice, even when administered after disease onset.[1]Borroto, A. et al. (2016)
Leukocyte Infiltration Markedly reduced infiltration of T-cells and other leukocytes into the brain.[2]Gu, Y. et al. (2021)
Pro-inflammatory Cytokines Significantly reduced production of pro-inflammatory cytokines in the brain.[2]Gu, Y. et al. (2021)
T-cell Activation Inhibited TCR-dependent T-cell activation.[2]Gu, Y. et al. (2021)

Table 2: Preclinical Efficacy of Fingolimod in EAE Models

ParameterObservationSource
Clinical Score Significantly inhibited the elevation of EAE clinical scores, both in prophylactic and therapeutic settings.[3]Rossi, S. et al. (2012)
Lymphocyte Infiltration Reduced lymphocyte recruitment to the CNS during lesion formation.[4]Foster, C. A. et al. (2007)
Demyelination Reduced the area of demyelination in the chronic phase of the disease.[4]Foster, C. A. et al. (2007)
Blood-Brain Barrier Reduced blood-brain barrier breakdown.[4]Foster, C. A. et al. (2007)
Axonal Damage Ameliorated axonal damage in the spinal cord.[5]Fujino, M. et al. (2011)

Experimental Protocols

The preclinical data cited above for both this compound and Fingolimod were primarily generated using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard model for studying multiple sclerosis.

General EAE Induction and Treatment Protocol:

  • Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as myelin oligodendrocyte glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered intraperitoneally at the time of immunization and 48 hours later to facilitate the entry of inflammatory cells into the CNS.

  • Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb paralysis; 5 = moribund or dead).

  • Drug Administration:

    • Prophylactic Treatment: The test compound (this compound or Fingolimod) or vehicle is administered daily, starting from the day of immunization or shortly after, before the onset of clinical signs.

    • Therapeutic Treatment: The test compound or vehicle is administered daily, starting after the onset of clinical signs (e.g., when mice reach a certain clinical score).

  • Outcome Measures:

    • Clinical Efficacy: The primary outcome is the reduction in the mean clinical EAE score over time.

    • Histopathology: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess the extent of immune cell infiltration and demyelination. Immunohistochemistry is used to identify different immune cell populations (e.g., T-cells, macrophages).

    • Cytokine Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines in the CNS or peripheral lymphoid organs are measured using techniques such as ELISA or flow cytometry.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and Fingolimod.

AX024_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR CD3 CD3ε Nck Nck CD3->Nck Binds to Proline-Rich Sequence ZAP70 ZAP-70 Nck->ZAP70 Amplifies Signal AX024 This compound AX024->Nck Inhibits Binding PLCg1 PLCγ1 ZAP70->PLCg1 Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression

Caption: Proposed mechanism of this compound in inhibiting TCR signaling.

Fingolimod_Pathway cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node cluster_blood Bloodstream S1P1 S1P1 Receptor Internalization S1P1 Internalization & Degradation S1P1->Internalization Fingolimod_P Fingolimod-P Fingolimod_P->S1P1 Binds & Induces Lymphocyte_in_LN Lymphocyte Lymphocyte_in_Blood Lymphocyte_in_LN->Lymphocyte_in_Blood Egress Blocked

Caption: Mechanism of Fingolimod in sequestering lymphocytes.

Experimental Workflow

EAE_Workflow Immunization EAE Induction (MOG/CFA + Pertussis Toxin) Treatment Treatment Initiation (Prophylactic or Therapeutic) This compound or Fingolimod Immunization->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint

Caption: General experimental workflow for preclinical EAE studies.

Concluding Remarks

This compound and Fingolimod offer distinct approaches to the management of autoimmune diseases. This compound's targeted inhibition of TCR signaling represents a novel strategy to dampen pathogenic T-cell responses at an early activation stage. In contrast, Fingolimod's established mechanism of lymphocyte sequestration has proven clinical efficacy in multiple sclerosis.

The choice between these or similar therapeutic strategies will depend on the specific autoimmune condition, the desired level of immunosuppression, and the long-term safety profile. Further research, including direct comparative preclinical and clinical studies, is necessary to fully elucidate the relative merits of these two promising approaches. The information and visualizations provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development for autoimmune diseases.

References

AX-024: A Novel T-Cell Modulator Benchmarked Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of AX-024, a first-in-class, orally available small molecule inhibitor of T-cell receptor (TCR) signaling, against established industry standards for the treatment of autoimmune diseases. Experimental data and detailed methodologies are presented to offer an objective assessment for researchers and drug development professionals.

Performance Benchmarks

This compound has demonstrated potent and selective inhibition of T-cell activation. The following tables summarize its in vitro and in vivo performance in key assays relevant to autoimmune disease models.

Parameter This compound Industry Standard A (Psoriasis) Industry Standard B (Asthma) Industry Standard C (Multiple Sclerosis)
Target TCR-Nck InteractionTNF-αIL-4RαS1P Receptor
IC50 (T-cell Proliferation) ~1 nM[1][2]Varies by specific drugVaries by specific drugVaries by specific drug
Cytokine Inhibition (at 10 nM) Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, IL-17A[1]Primarily TNF-αIL-4, IL-13Not directly applicable
Route of Administration Oral[1][2]Subcutaneous/IntravenousSubcutaneousOral

Table 1: In Vitro Performance Comparison

Animal Model This compound Outcome Industry Standard Outcome
Psoriasis (Imiquimod-induced) Reduced skin thickening and scaling[1]Reduction in PASI score
Asthma (Ovalbumin-induced) Significantly diminished airway inflammatory cells[1]Reduction in airway hyperresponsiveness
Multiple Sclerosis (EAE) Rapid recovery from neurological impairment and weight loss[1][2]Reduction in relapse rate

Table 2: In Vivo Preclinical Model Comparison

Mechanism of Action

This compound is designed to selectively inhibit T-cell activation by disrupting the interaction between the T-cell receptor (TCR) and Nck, a critical signaling adapter protein[1][2][3]. This interaction is a key early step in the T-cell activation cascade. However, it is important to note that some studies suggest this compound may reduce T-cell proliferation through pathways independent of the CD3ε-Nck1 interaction, indicating potential polypharmacology[4][5]. Further research is ongoing to fully elucidate its molecular mechanism.

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism and experimental procedures, the following diagrams are provided.

TCR_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell TCR TCR CD3e CD3ε Nck Nck CD3e->Nck Interaction ZAP70 ZAP-70 Nck->ZAP70 Recruitment & Activation Downstream Downstream Signaling (e.g., Cytokine Production, Proliferation) ZAP70->Downstream AX024 This compound AX024->Nck Inhibition MHC MHC-Antigen MHC->TCR Antigen Presentation

Caption: Proposed mechanism of this compound in inhibiting TCR signaling.

TCell_Proliferation_Assay step1 Isolate PBMCs from whole blood step2 Stimulate T-cells with anti-CD3 antibody step1->step2 step3 Treat with varying concentrations of this compound step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add proliferation indicator (e.g., BrdU, CFSE) step4->step5 step6 Measure proliferation via flow cytometry or ELISA step5->step6

Caption: Workflow for a standard T-cell proliferation assay.

Cytokine_Release_Assay step1 Isolate PBMCs or specific T-cell populations step2 Stimulate cells (e.g., anti-CD3/CD28) step1->step2 step3 Treat with this compound or control step2->step3 step4 Incubate for 24-48 hours step3->step4 step5 Collect supernatant step4->step5 step6 Measure cytokine levels (e.g., ELISA, CBA) step5->step6

Caption: General workflow for a cytokine release assay.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with five volumes of ice-cold RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Stimulation and Treatment: Plate CFSE-labeled PBMCs at 2x10^5 cells/well in a 96-well plate. Stimulate the cells with 1 µg/mL of plate-bound anti-CD3 antibody and 1 µg/mL of soluble anti-CD28 antibody. Add this compound at desired concentrations.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE dilution as a measure of cell proliferation.

Cytokine Release Assay
  • Cell Preparation: Isolate PBMCs as described above and plate at 1x10^6 cells/well in a 24-well plate.

  • Stimulation and Treatment: Stimulate the cells with 1 µg/mL of anti-CD3 and 1 µg/mL of anti-CD28 antibodies. Concurrently, treat the cells with this compound at various concentrations.

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex cytokine bead array (CBA) kit or individual ELISA kits according to the manufacturer's instructions.

ZAP-70 Phosphorylation Assay (Phospho-flow)
  • Cell Preparation: Isolate human PBMCs and rest them in serum-free media for 2 hours.

  • Treatment: Pre-incubate the cells with this compound or a vehicle control for 1 hour.

  • Stimulation: Stimulate the T-cells by cross-linking with anti-CD3 antibodies for 2-5 minutes at 37°C.

  • Fixation and Permeabilization: Immediately fix the cells with paraformaldehyde and then permeabilize with ice-cold methanol.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated ZAP-70 (pY319).

  • Data Acquisition: Analyze the level of ZAP-70 phosphorylation in the T-cell population using a flow cytometer. One study noted a weak phospho-Tyr-319-ZAP70 response in anti-CD3-stimulated cells, which they suggested could be responsible for an apparent lack of effect of this compound in their experiments[3]. However, other studies using homogeneous time-resolved fluorescence (HTRF) methods have observed a dose-dependent inhibition by this compound[3].

Conclusion

This compound represents a promising novel oral therapy for autoimmune diseases with a potent inhibitory effect on T-cell activation. Its performance in preclinical models is comparable to or exceeds that of some established biologics. The conflicting data regarding its precise mechanism of action warrants further investigation but does not detract from its demonstrated efficacy in functional assays and in vivo models. The provided experimental protocols offer a framework for researchers to independently evaluate and compare this compound with other immunomodulatory compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of AX-024 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the safe disposal of AX-024, a potent T-cell receptor (TCR) inhibitor. Adherence to these guidelines will help mitigate risks and ensure the responsible management of this research chemical.

Key Chemical and Safety Data for this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical properties, which are crucial for a preliminary risk assessment and in determining the appropriate disposal route.

PropertyValueReference
Molecular Formula C21H23ClFNO2[1]
Molecular Weight 375.86 g/mol [1]
Solubility DMSO: 75 mg/mL (199.54 mM)Ethanol: 18 mg/mLWater: 4 mg/mL[1]
Mechanism of Action Inhibitor of the TCR-Nck interaction[2]
Known Hazards Low-acute toxicity has been noted in research contexts, but comprehensive toxicity data is unavailable.[2] As a novel chemical, it should be handled as a potentially hazardous substance.

Standard Operating Procedure for this compound Disposal

Given the absence of specific disposal instructions for this compound, a conservative approach based on general principles of hazardous waste management is required. The following step-by-step protocol should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Categorization: Treat all this compound waste as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, vials, and bench paper).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.

2. Waste Collection and Labeling:

  • Containers: Use only approved, chemically resistant, and leak-proof containers for waste collection. The original product container, if empty and in good condition, can be a suitable option after triple rinsing, with the first rinse collected as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Ensure the label is securely attached and legible.

3. Storage of this compound Waste:

  • Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills from spreading.

4. Disposal Request and Pickup:

  • EHS Notification: Once the waste container is approaching full, or if the waste has been stored for a period approaching your institution's limit, contact your EHS department to schedule a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution, providing accurate information about the waste composition.

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, the following decontamination procedure is recommended:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble, such as ethanol or DMSO. Collect all rinsate as hazardous waste.

  • Washing: After the initial solvent rinse, wash the glassware with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

A Generation of this compound Waste (Unused product, contaminated materials, solutions) B Categorize as Hazardous Chemical Waste A->B I Is the container empty? A->I C Segregate from other waste streams B->C D Collect in a labeled, compatible, and sealed container C->D E Store in a designated, secure, and ventilated area with secondary containment D->E F Consult Institutional EHS for specific guidance E->F G Complete hazardous waste disposal forms F->G H Schedule and await EHS pickup G->H I->B No J Triple rinse with appropriate solvent I->J Yes K Collect first rinse as hazardous waste J->K L Dispose of rinsed container as non-hazardous waste (if permitted by EHS) J->L K->D

References

Personal protective equipment for handling AX-024

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AX-024 was not located in the public domain. The following guidance is based on general laboratory safety best practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to be a primary resource for operational and disposal planning to ensure the safe and effective use of this compound in a laboratory setting.

Quantitative Safety Data

Due to the absence of a specific Safety Data Sheet, quantitative exposure limits and specific material resistance data for this compound are not available. The following table highlights the necessary information that should be obtained from the compound supplier or a comprehensive safety assessment.

ParameterQuantitative DataRecommendations & Notes
Occupational Exposure Limit (OEL) Data not availableHandle in a well-ventilated area. Use of a chemical fume hood is recommended for all procedures involving solid this compound or concentrated solutions.
Permissible Exposure Limit (PEL) Data not availableFollow institutional guidelines for handling compounds with unknown toxicity.
Short-Term Exposure Limit (STEL) Data not availableMinimize the duration of potential exposure.
Immediately Dangerous to Life or Health (IDLH) Data not availableAssume high potency and toxicity. Avoid direct contact and inhalation.
Glove Material Recommendation Data not availableUse chemically resistant gloves (e.g., Nitrile, Neoprene) and change them frequently. Consult glove manufacturer's compatibility charts for similar compounds if available.
Glove Breakthrough Time Data not availableDouble gloving is recommended for handling concentrated solutions. Dispose of outer gloves immediately after handling.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) Protocol:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.

  • Hand Protection: Wear appropriate chemically resistant gloves. Change gloves immediately if contaminated, punctured, or torn.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.

  • Respiratory Protection: For procedures that may generate dust or aerosols (e.g., weighing solid compound, sonication), a NIOSH-approved respirator may be necessary. Consult with your institution's EHS for a proper assessment.

2. Weighing and Reconstitution Protocol:

  • Perform all weighing and initial reconstitution of solid this compound within a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static weigh paper or a tared vial to minimize the dispersion of fine powders.

  • Slowly add the desired solvent to the solid to avoid splashing.

  • Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.

3. General Handling Protocol:

  • Always handle solutions of this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Use a calibrated positive displacement pipette or a syringe for transferring solutions to minimize aerosol generation.

  • Keep all containers of this compound, both solid and in solution, clearly labeled and tightly sealed when not in use.

  • In the event of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedures.

4. Disposal Plan:

  • Solid Waste: Dispose of all solid this compound waste, including empty stock vials and contaminated consumables (e.g., weigh paper, pipette tips, gloves), in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory detergent. Dispose of all cleaning materials as hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.

Visualized Workflows and Pathways

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing/Reconstitution Weighing/Reconstitution Prepare Work Area->Weighing/Reconstitution Experimental Use Experimental Use Weighing/Reconstitution->Experimental Use Temporary Storage Temporary Storage Experimental Use->Temporary Storage Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Temporary Storage->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store for Pickup Store for Pickup Label Waste->Store for Pickup EHS Pickup EHS Pickup Store for Pickup->EHS Pickup

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Conceptual Signaling Pathway Inhibition by this compound

TCR TCR Activation Nck Nck TCR->Nck Interaction Downstream Downstream Signaling (e.g., T-cell proliferation, cytokine release) Nck->Downstream Signal Transduction AX024 This compound AX024->Nck Inhibition

Caption: this compound is a TCR inhibitor that conceptually blocks downstream signaling.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.